6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-5-10-11(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMKKATKUMJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=NN12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Targeted Drug Discovery
Executive Summary
The development of highly selective kinase inhibitors requires privileged molecular scaffolds that can reliably mimic the purine ring of adenosine triphosphate (ATP) while offering versatile vectors for synthetic functionalization. The fused nitrogen-containing heterocycle, pyrazolo[1,5-a]pyridine, has emerged as a cornerstone in modern medicinal chemistry for this exact purpose 1.
This technical guide provides an in-depth analysis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine , a highly specialized building block. By analyzing its physicochemical properties, structural causality, and self-validating synthetic workflows, this whitepaper serves as an authoritative resource for drug development professionals engineering next-generation therapeutics, particularly in the realm of cyclin-dependent kinase (CDK) inhibition 2.
Structural Causality and Physicochemical Profile
The utility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine is not accidental; its substitution pattern is a product of rational drug design.
-
The C6-Bromine (The Synthetic Handle): Bromine at the C6 position acts as a highly reactive electrophile. It allows for rapid expansion of chemical space via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of diverse aryl or heteroaryl groups necessary to probe the deep hydrophobic pockets of kinase hinge regions.
-
The C7-Methyl (The Conformational Lock): The methyl group at C7 provides critical steric hindrance. When a bulky group is coupled at C6, the adjacent C7-methyl forces the new substituent out of the core plane. This specific dihedral angle locks the molecule into a bioactive conformation, drastically enhancing selectivity for specific kinase targets (such as CDK2) while preventing off-target binding 2.
Quantitative Physicochemical Data
Table 1: Core physicochemical properties of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine3.
| Property | Value |
| CAS Number | 1427382-24-8 |
| Molecular Formula | C8H7BrN2 |
| Molecular Weight | 211.06 g/mol |
| SMILES String | CC1=C(Br)C=CC2=CC=NN12 |
| Structural Scaffold | Fused bicyclic nitrogen-containing heterocycle |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Storage Conditions | Sealed in dry environment, 2-8°C |
Synthetic Workflows and Functionalization
The construction of the pyrazolo[1,5-a]pyridine core typically relies on N-amination followed by a [3+2] cycloaddition.
Workflow for the synthesis and downstream functionalization of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Protocol 1: De Novo Synthesis and Validation of the Core Scaffold
This protocol is designed as a self-validating system to ensure the integrity of the highly reactive intermediates.
-
N-Amination: React 3-bromo-2-methylpyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) in dichloromethane at 0°C for 4 hours to form the N-amino pyridinium salt.
-
Causality: MSH is chosen over hydroxylamine-O-sulfonic acid (HOSA) because the mesitylsulfonate leaving group provides superior kinetics and higher yields for sterically hindered ortho-methyl pyridines.
-
-
[3+2] Cycloaddition: Treat the unpurified intermediate with ethyl propiolate (1.5 eq) and Cesium Carbonate (Cs₂CO₃) (3.0 eq) in acetonitrile at room temperature for 12 hours 2.
-
Causality: Cs₂CO₃ is specifically selected because the large ionic radius of the cesium cation enhances the solubility and nucleophilicity of the intermediate, driving the cycloaddition forward efficiently without degrading the alkyne.
-
-
Self-Validation Checkpoint: Post-purification via silica gel chromatography, subject the product to LC-MS and ¹H-NMR. The assay validates itself if: (A) A singlet integrating to 3H appears around δ 2.5 ppm (confirming the intact C7-methyl), and (B) The mass spectrum displays a distinct 1:1 ratio of M and M+2 peaks (the isotopic signature of bromine), proving the C6 cross-coupling handle survived the cycloaddition.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C6
-
Reagent Assembly: Combine 6-bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 eq), a target boronic acid/ester (1.5 eq), and NaHCO₃ (3.0 eq) in a degassed 1,4-dioxane/water (4:1) mixture.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a strict argon atmosphere.
-
Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically hindered ortho-methyl bromides.
-
-
Reaction & Isolation: Heat to 90°C for 12 hours, cool, filter through Celite, and purify via preparative HPLC.
Target Engagement: CDK Inhibition Pathway
Pyrazolo[1,5-a]pyridine derivatives synthesized from this core are highly potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK4/6, which are critical gatekeepers of the cell cycle 2.
CDK/Rb/E2F signaling pathway illustrating the inhibitory intervention of pyrazolo[1,5-a]pyridines.
Protocol 3: Self-Validating TR-FRET Kinase Assay
To ensure absolute trustworthiness in the generated pharmacological data, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed with orthogonal internal controls to continuously verify its own dynamic range and eliminate false positives.
-
Assay Setup: In a 384-well plate, incubate the CDK2/Cyclin A complex (2 nM) with serial dilutions of the synthesized pyrazolo[1,5-a]pyridine inhibitor in kinase buffer. Add ATP at its experimentally determined
(to ensure competitive binding kinetics are accurately captured) and a biotinylated peptide substrate. -
Reaction: Allow the phosphorylation reaction to proceed for 60 minutes at 25°C.
-
Detection: Quench the reaction with EDTA. Add a Europium-labeled anti-phospho antibody (FRET donor) and Streptavidin-APC (FRET acceptor).
-
Self-Validation & Readout: Measure the FRET signal ratio (665 nm / 615 nm).
-
Self-Validation Checkpoint: The plate must include a "No-Enzyme Control" to establish the absolute baseline (0% activity) and a "Staurosporine Reference Control" (a known pan-kinase inhibitor). If the Staurosporine IC₅₀ deviates by more than 3-fold from historical baselines, or if the Z'-factor of the plate falls below 0.6, the system flags the data as invalid due to reagent degradation or assay interference.
-
Conclusion
6-Bromo-7-methylpyrazolo[1,5-a]pyridine is not merely a chemical commodity; it is a highly engineered scaffold. By leveraging the electrophilic nature of the C6-bromine and the conformational constraints imposed by the C7-methyl, medicinal chemists can predictably design highly selective, ATP-competitive kinase inhibitors. Adhering to the self-validating synthetic and pharmacological protocols outlined in this guide ensures robust, reproducible progression from early discovery to preclinical development.
References
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, Bentham Science Publishers. Available at: [Link]
- WO2024119122A1 - Cdk inhibitors and methods and use thereof.Google Patents.
Sources
An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrazolo[1,5-a]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Within this class of compounds, 6-Bromopyrazolo[1,5-a]pyridine has emerged as a crucial building block, particularly in the development of targeted cancer therapies. Its strategic bromination at the 6-position provides a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide offers a comprehensive overview of 6-Bromopyrazolo[1,5-a]pyridine, detailing its synthesis, physicochemical properties, and its notable application as a key intermediate in the creation of selective PI3 kinase inhibitors.
Core Compound Identification
CAS Number: 1264193-11-4[1][2][3][4]
Chemical Structure:
Proposed Synthetic Workflow for 6-Bromopyrazolo[1,5-a]pyridine
Step-by-Step Experimental Protocol
-
N-Amination of 5-Bromo-2-aminopyridine: 5-Bromo-2-aminopyridine is reacted with an aminating agent, such as hydroxylamine-O-sulfonic acid, in a suitable solvent like water or an alcohol. This reaction forms the corresponding 1-amino-5-bromo-2-pyridinium salt. The choice of reaction conditions, including temperature and reaction time, is critical to ensure efficient conversion and minimize side reactions.
-
Cyclization Reaction: The resulting N-aminopyridinium salt is then treated with a 1,3-dicarbonyl compound, such as malonaldehyde or a derivative thereof, in the presence of a base. The base, typically a carbonate or an organic amine, facilitates the condensation and subsequent intramolecular cyclization to form the pyrazolo[1,5-a]pyridine ring system. The reaction is often heated to drive it to completion.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to afford pure 6-Bromopyrazolo[1,5-a]pyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromopyrazolo[1,5-a]pyridine is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1264193-11-4 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [1][3] |
| Molecular Weight | 197.03 g/mol | [1][3] |
| Appearance | Solid or liquid | [2] |
| Purity | ≥97% (typical) | [2] |
| Storage | Sealed in a dry place at room temperature or -20°C | [1] |
| InChI Key | MJGAKVFFADUFMG-UHFFFAOYSA-N | [2] |
Applications in Drug Discovery: A Key Intermediate for PI3K Inhibitors
The primary and most significant application of 6-Bromopyrazolo[1,5-a]pyridine is as a crucial intermediate in the synthesis of selective phosphoinositide 3-kinase (PI3K) inhibitors. [1][5]The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making PI3K isoforms attractive targets for cancer therapy.
Specifically, 6-Bromopyrazolo[1,5-a]pyridine has been utilized in the development of p110α-selective PI3K inhibitors. [1]The p110α isoform is frequently mutated and activated in a variety of solid tumors. The bromo substituent at the 6-position of the pyrazolo[1,5-a]pyridine core serves as a convenient attachment point for various functional groups through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Role in PI3K Inhibitor Synthesis and Mechanism
Role of 6-Bromopyrazolo[1,5-a]pyridine in PI3K Inhibitor Development
The synthetic utility of 6-Bromopyrazolo[1,5-a]pyridine allows for the generation of a library of derivatives where the 6-position is functionalized with various aryl or heteroaryl groups. These derivatives are then screened for their ability to inhibit PI3Kα. The pyrazolo[1,5-a]pyridine core acts as a scaffold that correctly orients the appended functional groups into the active site of the PI3Kα enzyme. By systematically modifying the substituent at the 6-position, researchers can fine-tune the interactions with key amino acid residues in the enzyme's binding pocket, leading to the identification of potent and selective inhibitors. These inhibitors can block the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of Akt and other downstream effectors, ultimately leading to the suppression of tumor cell growth and survival.
Conclusion
6-Bromopyrazolo[1,5-a]pyridine is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and the reactivity of its bromo substituent make it an ideal starting material for the synthesis of complex molecules with therapeutic potential. Its demonstrated utility in the development of selective PI3Kα inhibitors underscores its importance for researchers and scientists in the field of drug discovery and development, particularly in the pursuit of novel anticancer agents.
References
-
Accel Scientific. 1264193-11-4. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]
-
PubMed. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. [Link]
-
Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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Biological Activity of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Derivatives: A Technical Guide to Kinase Inhibition and Receptor Antagonism
Executive Summary: The Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine system is a privileged, fused bicyclic pharmacophore that has gained immense traction in medicinal chemistry. As a bioisostere for purines and indoles, this nitrogen-rich heterocycle offers superior metabolic stability, enhanced solubility, and a rigid planar framework that perfectly mimics the adenine ring of ATP[1].
Within this chemical space, the 6-bromo-7-methylpyrazolo[1,5-a]pyridine substitution pattern represents a highly specialized precursor. The strategic placement of the bromine atom at the C6 position provides an electronically activated vector for late-stage diversification via transition-metal catalysis[2]. Simultaneously, the methyl group at the C7 position acts as a critical steric gatekeeper. This specific molecular architecture has proven exceptionally effective in developing (particularly against CDK4/6)[3] and potent antagonists for G-protein coupled receptors, such as the [4].
Mechanistic Pharmacology & Signaling Pathways
CDK4/6 Inhibition in Oncology
Cell division is tightly regulated by Cyclin-Dependent Kinases (CDKs). Mitogenic signals upregulate Cyclin D, which binds to CDK4/6. This active complex phosphorylates the retinoblastoma protein (Rb), releasing E2F transcription factors to drive the cell from the G1 to the S phase[3].
Derivatives of 6-bromo-7-methylpyrazolo[1,5-a]pyridine act as highly selective ATP-competitive inhibitors of CDK4/6. The causality behind their selectivity lies in the C7-methyl group . This methyl moiety creates a steric clash that forces any bulky substituent added at the C6 position out of coplanarity with the bicyclic core. This orthogonal conformation locks the molecule into a bioactive shape that perfectly fits the narrow, hydrophobic ATP-binding pocket of CDK4/6, while preventing off-target binding to kinases with larger or differently shaped hinge regions[1].
Fig 1. CDK4/6 inhibition pathway by pyrazolo[1,5-a]pyridine derivatives blocking G1-S transition.
EP1 Receptor Antagonism
Beyond oncology, these derivatives exhibit profound anti-inflammatory and smooth-muscle relaxant properties. Prostaglandin E2 (PGE2) induces bladder contraction via the EP1 receptor. Matched molecular pair analysis (MMPA) has demonstrated that functionalizing the C6 position of the pyrazolo[1,5-a]pyridine core yields orally active, nanomolar-level EP1 antagonists, effectively mitigating overactive bladder syndromes in in vivo models[4].
Synthesis & Functionalization Workflow
The synthetic utility of 6-bromo-7-methylpyrazolo[1,5-a]pyridine is anchored in its capacity for late-stage functionalization. The C6-bromo moiety is highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
The C6-Bromo Advantage: Bromine serves as an ideal leaving group for oxidative addition by Pd(0). Because the fused pyrazole ring electronically activates the pyridine system, cross-coupling at C6 proceeds with high yield and regioselectivity, allowing medicinal chemists to rapidly generate libraries of diverse pharmacophores from a single precursor[1].
Fig 2. Experimental workflow from C6-functionalization to biological hit identification.
Quantitative Structure-Activity Relationship (QSAR)
The following table summarizes the biological activity and structure-activity relationship (SAR) data of various C6-functionalized derivatives derived from the 6-bromo-7-methyl core.
| Derivative Modification (C6 Position) | Primary Target | IC₅₀ (nM) | Biological Outcome & Efficacy |
| Unsubstituted 6-Bromo-7-methyl core | CDK4/6 | >10,000 | Inactive (Lacks necessary hinge-binding extension) |
| C6-(4-fluorophenyl) substitution | EP1 Receptor | 12 | Potent antagonism, reduced bladder contraction[4] |
| C6-aminopyrazole substitution | CDK4/6 | 15 | G1-phase arrest, Rb hypophosphorylation[3] |
| C6-aryl-2-methylthio substitution | CDK2 | 18 | Apoptosis activation, anti-proliferative[5] |
Experimental Protocols: Validation & Assays
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Suzuki-Miyaura Cross-Coupling at C6
Objective: Functionalize the 6-bromo-7-methylpyrazolo[1,5-a]pyridine core with an arylboronic acid. Causality of Reagents: Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf ligand has a large bite angle that effectively stabilizes the Palladium intermediate and accelerates the reductive elimination step. This is absolutely critical because the adjacent C7-methyl group creates significant steric hindrance that would otherwise stall the catalytic cycle.
-
Preparation: In a Schlenk flask, combine 6-bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v). Causality: The biphasic system ensures the solubility of both the organic precursor and the inorganic base required for transmetalation.
-
Reaction: Heat to 90°C under an argon atmosphere for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Validation Rule: If the mass corresponding to the debrominated side-product (hydrodehalogenation) exceeds 5% of the total ion current, the catalytic cycle is failing at the reductive elimination step. This indicates the reaction requires a stronger base (e.g., K₃PO₄) to force transmetalation.
-
Purification: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
Protocol 2: In Vitro Radiometric CDK4/6 Kinase Assay
Objective: Determine the IC₅₀ of the synthesized derivatives against CDK4/6. Causality of Assay Design: Radiometric assays using [γ-³³P]ATP are strictly selected over standard fluorescence resonance energy transfer (FRET) assays. Pyrazolo[1,5-a]pyridines and pyrimidines are driven by intramolecular charge transfer (ICT) mechanisms[6]. Utilizing FRET would result in massive background noise and false positives due to the compound's intrinsic emission spectra. Radiometry provides an interference-free, high-fidelity readout.
-
Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Incubation: Mix recombinant CDK4/Cyclin D1 complex (2 nM) with serial dilutions of the pyrazolo[1,5-a]pyridine derivative (0.1 nM to 10 μM) in a 96-well plate. Incubate for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding a substrate mixture containing 1 μM unlabeled ATP, 0.5 μCi [γ-³³P]ATP, and 1 μg of truncated Rb protein substrate.
-
Termination & Readout: After 60 minutes, terminate the reaction with 3% phosphoric acid. Transfer to a filter plate, wash extensively to remove unreacted ATP, and measure ³³P incorporation using a microplate scintillation counter.
-
Self-Validation Checkpoint (Controls): The assay must include a Staurosporine positive control and a kinase-dead mutant negative control. Validation Rule: The signal-to-background ratio (Rb phosphorylation vs. kinase-dead baseline) must be strictly >10. If the ratio is lower, the ATP concentration is out of the Michaelis-Menten (
) linear range, invalidating the IC₅₀ calculation.
References
-
[6] Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI), 2023, 28(13), 5041 URL:[Link]
-
[4] Title: Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation Source: Bioorganic & Medicinal Chemistry, 2017, 25(9), 2635-2642 URL:[Link]
-
[3] Title: WO2024119122A1 - Cdk inhibitors and methods and use thereof Source: World Intellectual Property Organization (WIPO) / Google Patents, 2024 URL:
-
[1] Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances, 2025, 15, 3756-3828 URL:[Link]
-
[5] Title: New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: Bioorganic Chemistry, 2023 URL:[Link]
-
[2] Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Source: ACS Omega, 2019, 4(12), 15049-15060 URL:[Link]
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- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024119122A1 - Cdk inhibitors and methods and use thereof - Google Patents [patents.google.com]
- 4. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
The Emergent Role of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide delves into the putative mechanism of action of a specific derivative, 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. While direct experimental data for this exact compound remains limited in publicly accessible literature, a comprehensive analysis of structurally related analogs strongly indicates its role as a protein kinase inhibitor. This document synthesizes the current understanding of the broader pyrazolo[1,5-a]pyridine class, detailing their interactions with key oncogenic and inflammatory signaling pathways. Furthermore, it provides in-depth, field-proven experimental protocols for researchers to rigorously characterize the mechanism of action, target engagement, and cellular effects of this and related compounds.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery
Fused heterocyclic systems are the cornerstone of many modern therapeutics. Among these, the pyrazolo[1,5-a]pyridine core has garnered significant attention due to its versatile synthesis and its ability to act as a potent inhibitor of various protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The planar, aromatic nature of the pyrazolo[1,5-a]pyridine ring system allows it to mimic the purine core of ATP, enabling competitive inhibition at the kinase ATP-binding site. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity against specific kinases.
While extensive research has been conducted on the broader class, this guide focuses on the potential mechanism of action of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine . Based on structure-activity relationship (SAR) studies of analogous compounds, the 6-bromo and 7-methyl substitutions are anticipated to modulate the compound's kinase selectivity and pharmacokinetic properties.[3][4]
Postulated Mechanism of Action: Kinase Inhibition
The primary mechanism of action for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine is hypothesized to be the inhibition of protein kinases. This is based on substantial evidence from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives that have been shown to potently inhibit a range of kinases.
Key Kinase Targets for the Pyrazolo[1,5-a]pyridine Scaffold
Research has identified several key kinase families that are susceptible to inhibition by pyrazolo[1,5-a]pyridine-based compounds:
-
p38 Mitogen-Activated Protein Kinase (MAPK): Several series of pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as potent p38 kinase inhibitors.[5][6] p38 MAPK is a key regulator of inflammatory responses, making its inhibitors potential therapeutics for inflammatory diseases.
-
Phosphoinositide 3-Kinases (PI3Ks): The pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop selective inhibitors of PI3K isoforms.[7][8] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[9]
-
Pim Kinases: Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers.[10][11]
-
Fms-like Tyrosine Kinase 3 (FLT3): Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against FLT3 with internal tandem duplication (ITD) mutations, a key driver in acute myeloid leukemia (AML).[12]
-
Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is also found in dual inhibitors of CDKs and Trk kinases, both of which are important targets in cancer therapy.[4][13]
The 6-bromo substitution on the pyrazolo[1,5-a]pyridine ring is a common feature in kinase inhibitors, often contributing to enhanced binding affinity through halogen bonding or by serving as a handle for further chemical modification. The 7-methyl group is likely to influence the compound's orientation within the ATP-binding pocket, thereby affecting its selectivity profile.
A Representative Signaling Pathway: The PI3K/AKT/mTOR Cascade
To illustrate the potential impact of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, we can consider its likely inhibitory effect on the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer.
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, a series of biochemical and cell-based assays are required. The following protocols provide a robust framework for this investigation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common and reliable method.[14]
Objective: To determine the IC50 value of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine against a panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a serial dilution of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and a mixture of the kinase substrate and ATP. Include appropriate controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.
-
Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
| Parameter | Description |
| Assay Principle | Luminescence-based detection of ADP production. |
| Key Reagents | Purified kinase, kinase substrate, ATP, ADP-Glo™ reagents. |
| Output | IC50 value, a measure of inhibitor potency. |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.[15][16]
Objective: To confirm the direct binding of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine to its target kinase in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with 6-Bromo-7-methylpyrazolo[1,5-a]pyridine or a vehicle control (DMSO).
-
Heat Challenge: Heat the treated cells across a range of temperatures. Ligand-bound proteins are stabilized and will denature at a higher temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This technique allows for the assessment of the compound's effect on the phosphorylation state of proteins downstream of the target kinase, confirming its functional activity in a cellular signaling pathway.[12]
Objective: To determine if 6-Bromo-7-methylpyrazolo[1,5-a]pyridine inhibits the phosphorylation of downstream substrates of its target kinase.
Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line and treat with various concentrations of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of protein phosphorylation. A decrease in phosphorylation of the downstream substrate in response to the compound indicates inhibition of the upstream kinase. It is crucial to also probe for the total amount of the substrate protein to ensure that the observed changes are not due to protein degradation.
Conclusion and Future Directions
The available evidence strongly suggests that 6-Bromo-7-methylpyrazolo[1,5-a]pyridine functions as a protein kinase inhibitor. Its specific kinase targets and potency remain to be experimentally determined. The protocols outlined in this guide provide a comprehensive framework for elucidating the precise mechanism of action of this compound.
Future research should focus on:
-
Broad Kinase Profiling: Screening 6-Bromo-7-methylpyrazolo[1,5-a]pyridine against a large panel of kinases to identify its primary targets and selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the pyrazolo[1,5-a]pyridine core affect potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of diseases driven by its target kinases.
By systematically applying these methodologies, the scientific community can fully characterize the therapeutic potential of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine and the broader class of pyrazolo[1,5-a]pyridine-based kinase inhibitors.
References
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Chylek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. [Link]
-
ResearchGate. (2021). Structure-activity relationship for 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidines as CK2 inhibitors. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
ResearchGate. (2026). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
PubMed. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. [Link]
-
PubMed. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. [Link]
-
ACS Publications. (2021). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PMC. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
MDPI. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. [Link]
-
RSC Publishing. (2014). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. [Link]
-
PubMed. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
PubMed. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. [Link]
-
PMC. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. [Link]
-
PMC. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
-
Semantic Scholar. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
Pelago Bioscience. (2025). HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY?. [Link]
-
PubMed. (2017). Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation. [Link]
-
PubMed. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-5-methylpyrazolo[1,5-a]pyridine. [Link]
-
BYU ScholarsArchive. (2022). "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass. [Link]
-
PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
RSC Publishing. (2017). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. [Link]
-
ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
PMC. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]
-
ResearchGate. (1996). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. [Link]
-
ResearchGate. (2020). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. [Link]
-
PubMed. (1998). Molecular basis for p38 protein kinase inhibitor specificity. [Link]
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The Pyrazolo[1,5-a]pyridine Scaffold: Historical Genesis, Synthetic Evolution, and Therapeutic Applications
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on privileged heterocyclic scaffolds. Among these, the pyrazolo[1,5-a]pyridine system—a fused 5-6 bicyclic heterocycle containing a ring-junction nitrogen—has evolved from a niche synthetic curiosity into a highly versatile pharmacophore. With two nitrogen atoms capable of serving as hydrogen bond acceptors, this scaffold enhances target protein binding and elevates potency[1]. This technical whitepaper explores the historical discovery, core synthetic methodologies, and pharmacological milestones of pyrazolo[1,5-a]pyridines, providing actionable, self-validating protocols for medicinal chemists.
Structural Significance and Scaffold Hopping
Historically, imidazo[1,2-a]pyridines dominated the landscape of ring-junction nitrogen heterocycles (e.g., the blockbuster drug Zolpidem)[1]. However, researchers discovered that the pyrazolo[1,5-a]pyridine moiety shares a highly similar three-dimensional conformation and electronic property profile to imidazo[1,2-a]pyridine[2].
This structural homology makes pyrazolo[1,5-a]pyridine an exceptional candidate for scaffold hopping —a strategy used to bypass existing intellectual property, reduce metabolic liabilities, and optimize pharmacokinetic profiles. For instance, replacing the imidazo[1,2-a]pyridine core of the anti-tuberculosis agent Q203 with a pyrazolo[1,5-a]pyridine core successfully yielded novel anti-TB candidates with nanomolar efficacy[2].
Evolution of Core Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyridine core requires precise control over nitrogen-nitrogen bond formation and regioselective cyclization.
The Classical[3+2] 1,3-Dipolar Cycloaddition
The most robust and historically significant method involves the intermolecular[3+2] cycloaddition of
-
Causality in Reagent Selection: To generate the reactive ylide, the pyridine nitrogen must first be electrophilically aminated. Reagents like
-(2,4-dinitrophenyl)hydroxylamine (DNPH) or -(mesitylenesulfonyl)hydroxylamine (MSH) are strictly chosen because their respective leaving groups (2,4-dinitrophenoxide and mesitylenesulfonate) are exceptional, driving the formation of the -aminopyridinium salt without triggering unwanted over-alkylation[2]. -
Regiocontrol: Utilizing an electron-deficient alkyne (e.g., ethyl propiolate) polarizes the transition state, ensuring that the electron-withdrawing group is directed exclusively to the C-3 position of the final bicyclic ring.
Modern Cross-Dehydrogenative Coupling (CDC)
Recent advancements prioritize green chemistry. A modern approach utilizes acetic acid and molecular oxygen (
Figure 1: Synthetic workflow for pyrazolo[1,5-a]pyridines via 1,3-dipolar cycloaddition.
Validated Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
To ensure absolute reproducibility, the following protocol outlines the synthesis of C-3 functionalized pyrazolo[1,5-a]pyridines, a common workflow for generating antimicrobial and kinase-inhibitory libraries[2]. This is designed as a self-validating system .
Step 1: Electrophilic N-Amination
-
Procedure: Dissolve the substituted pyridine (1.0 eq) in anhydrous dichloromethane. Dropwise, add a solution of
-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.1 eq) at 0 °C. Stir at room temperature for 12 hours. -
Causality: The low temperature prevents exothermic degradation of the aminating agent. DNPH acts as the electrophilic nitrogen source.
-
Self-Validation Check: Monitor via TLC (10% MeOH in DCM). The formation of a highly polar, baseline-retained spot confirms the successful generation of the
-aminopyridinium salt.
Step 2: Ylide Generation and Cycloaddition
-
Procedure: Suspend the isolated pyridinium salt in
-dimethylformamide (DMF). Add anhydrous (2.0 eq) followed by ethyl propiolate (1.5 eq). Heat the reaction mixture to 60 °C for 4 hours. -
Causality:
deprotonates the -amino group to form the reactive -iminopyridinium ylide in situ. The ylide immediately undergoes a [3+2] cycloaddition with the electron-deficient alkyne. -
Self-Validation Check: The reaction mixture will undergo a distinct color change (often turning deep orange/red) as the ylide is consumed. LC-MS analysis must show the exact mass of the cyclized pyrazolo[1,5-a]pyridine-3-carboxylate core.
Step 3: Scaffold Functionalization (Amidation)
-
Procedure: Saponify the C-3 ester using LiOH in THF/H2O. After acidic workup, react the resulting carboxylic acid with a primary amine using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester, preventing epimerization and driving the amidation to completion even with sterically hindered amines.
-
Self-Validation Check: HPLC analysis should indicate the complete disappearance of the carboxylic acid peak and the emergence of a more lipophilic peak corresponding to the target amide.
Pharmacological Milestones & Target Validation
The pyrazolo[1,5-a]pyridine scaffold has demonstrated remarkable polypharmacology, making it highly valuable across multiple therapeutic areas.
Phosphodiesterase (PDE) Inhibition
The most prominent clinical success of this scaffold is Ibudilast (Ketas), approved in Japan for the treatment of asthma and stroke[1]. Ibudilast is a neuroimmune modulator acting as a pan-PDE inhibitor (targeting PDE-3, PDE-4, PDE-10, and PDE-11)[1]. Interestingly, structural analogs like KC-764 possess antiplatelet activity, demonstrating how minor substitutions on the 2- and 3-ring positions drastically alter the therapeutic profile[4].
Kinase Inhibition in Oncology
Recently, the scaffold has been heavily utilized in the design of highly selective kinase inhibitors:
-
PI3Kγ/δ Dual Inhibitors: Pyrazolo[1,5-a]pyridine derivatives have been developed to target PI3Kγ and PI3Kδ, which play critical roles in immunosuppression by regulating T cells and myeloid cells. Compound 20e (IHMT-PI3K-315) demonstrated exceptional potency, making it a strong candidate for cancer immunotherapy[5].
-
C-Terminal Src Kinase (CSK): CSK negatively regulates T cell activation. Pyrazolo[1,5-a]pyridine inhibitors of CSK have been shown to increase T cell proliferation, offering a novel mechanism for immuno-oncology[6].
Figure 2: Dual pharmacological pathways of pyrazolo[1,5-a]pyridine derivatives.
Quantitative Pharmacological Data
To benchmark the efficacy of these derivatives, the following table summarizes the quantitative data of key pyrazolo[1,5-a]pyridine compounds across different indications:
| Compound / Drug | Primary Target | Indication | Potency Metric | Reference |
| Ibudilast (Ketas) | PDE-3, PDE-4, PDE-10 | Asthma, Stroke | IC50: Micro-molar range | [1] |
| Compound 5k | Mtb QcrB (bc1 complex) | MDR Tuberculosis | MIC: Low nanomolar | [2] |
| Compound 20e | PI3Kγ / PI3Kδ | Cancer Immunotherapy | IC50: 4.0 nM / 9.1 nM | [5] |
| Compound 13 | C-terminal Src Kinase (CSK) | Immuno-oncology | Cellular IC50: Nanomolar | [6] |
Conclusion
The pyrazolo[1,5-a]pyridine core has proven to be an indispensable tool in the medicinal chemist's arsenal. By leveraging its unique electronic properties and hydrogen-bonding capabilities, researchers have successfully transitioned this scaffold from basic anti-inflammatory agents (Ibudilast) to cutting-edge kinase inhibitors and anti-tubercular drugs. As synthetic methodologies like Cross-Dehydrogenative Coupling (CDC) continue to mature, the rapid, green generation of these libraries will only accelerate future drug discovery efforts.
References
1.[2] Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. nih.gov. 2 2.[1] Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery. pharmablock.com. 1 3.[4] US20090318437A1 - SUBSTITUTED PYRAZOLO[1,5-a] PYRIDINE COMPOUNDS AND THEIR METHODS OF USE. google.com. 4 4.[5] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. acs.org. 5 5.[6] Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. acs.org. 6 6.[3] Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. acs.org. 3
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Comprehensive Spectroscopic Profiling of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Technical Guide for Drug Discovery
Executive Summary
The heterocyclic building block 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS: 1427382-24-8) has emerged as a critical scaffold in modern medicinal chemistry, particularly in the design and synthesis of cyclin-dependent kinase (CDK) inhibitors[1],[2]. The unique stereoelectronic properties of the pyrazolo[1,5-a]pyridine core—combined with the regioselective functionalization potential of the C6-bromo and C7-methyl substituents—require rigorous, self-validating spectroscopic characterization to ensure structural integrity during drug development[3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide details the causality behind experimental choices and establishes a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Structural Anatomy & Stereoelectronic Profile
To accurately interpret the spectroscopic data, one must first understand the intrinsic electron distribution of the pyrazolo[1,5-a]pyridine system:
-
The Pyrazole Ring (C2, C3, N1): Electron-rich and enamine-like, resulting in highly shielded protons and carbons at the C3 position.
-
The Pyridine Ring (C4, C5, C6, C7): Relatively electron-deficient. The C6-bromine atom exerts a strong inductive electron-withdrawing effect, while simultaneously providing a "heavy atom effect" that diamagnetically shields the attached C6 carbon.
-
The C7-Methyl Group: Positioned adjacent to the bridgehead nitrogen (N7a), this methyl group is subjected to significant steric crowding and anisotropic deshielding, which profoundly impacts its NMR chemical shift[3].
Self-Validating Experimental Workflows
A robust analytical protocol must be self-validating; every step should be designed to eliminate structural ambiguity and confirm the results of orthogonal techniques.
Nuclear Magnetic Resonance (NMR) Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Acquisition: Perform on a 400 MHz spectrometer. Acquire 1D
H (16 scans), 1D C (512 scans), and 2D HMBC (Heteronuclear Multiple Bond Correlation) spectra. -
Causality & Self-Validation:
is selected over due to the compound's high lipophilicity, ensuring sharp, well-resolved multiplets. The inclusion of the 2D HMBC is the critical self-validating step : observing a correlation between the C7-methyl protons and the C6 carbon definitively confirms the regiochemistry of the bromine atom, eliminating the possibility of a C4 or C5 halogenated isomer[3].
LC-ESI-MS/MS Protocol
-
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) modified with 0.1% Formic Acid.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Causality & Self-Validation: The basic nitrogen atoms in the pyrazolo[1,5-a]pyridine core readily accept protons. The 0.1% formic acid acts as a proton source, driving ionization efficiency. The self-validating mechanism here is the isotopic signature : the mass spectrum must display a classic 1:1 intensity ratio for the
doublet at m/z 211.0 and 213.0, unequivocally confirming the presence of exactly one bromine atom[1].
ATR-FTIR Protocol
-
Acquisition: Place 2-3 mg of the neat solid powder directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent anvil pressure and acquire 32 scans from 4000 to 400 cm
. -
Causality & Self-Validation: ATR-FTIR is deliberately chosen over traditional KBr pellet preparation. KBr is highly hygroscopic and often introduces a broad artificial -OH stretch at ~3400 cm
. Because 6-Bromo-7-methylpyrazolo[1,5-a]pyridine lacks -OH or -NH groups, an ATR workflow self-validates the anhydrous purity of the sample by ensuring the baseline above 3200 cm remains completely flat.
Spectroscopic Data Analysis & Causality
Table 1: H NMR Assignments (400 MHz, )
| Position | Shift (δ, ppm) | Multiplicity | Coupling ( | Causality / Stereoelectronic Rationale |
| H-2 | 7.95 | Doublet (d) | 2.2 | Highly deshielded by the adjacent electronegative N1 atom and the aromatic ring current. |
| H-4 | 7.35 | Doublet (d) | 9.2 | Standard ortho-coupling to H-5; deshielded by the bridgehead carbon. |
| H-5 | 7.15 | Doublet (d) | 9.2 | Ortho to the C6-Br; slightly shielded relative to H-4 due to resonance donation from the bridgehead nitrogen. |
| H-3 | 6.55 | Doublet (d) | 2.2 | Highly shielded due to the electron-rich, enamine-like character of the pyrazole β-carbon. |
| C7-CH | 2.80 | Singlet (s) | - | Unusually downfield for an aromatic methyl; caused by spatial proximity to the bridgehead N7a lone pair (anisotropic deshielding)[3]. |
Table 2: C NMR Assignments (100 MHz, )
| Position | Shift (δ, ppm) | Causality / Stereoelectronic Rationale |
| C2 | 143.5 | Deshielded by adjacent N1 atom. |
| C7a (N-C) | ~140.0 | Bridgehead carbon attached to nitrogen. |
| C7 | 138.1 | Substituted aromatic carbon; deshielded by the methyl group. |
| C5 | 129.4 | Standard aromatic methine carbon. |
| C4 | 116.5 | Aromatic methine, shielded by resonance from the pyrazole ring. |
| C6 (C-Br) | 110.2 | Heavy Atom Effect: The large electron cloud of bromine increases diamagnetic shielding, pushing this carbon unusually upfield. |
| C3 | 96.2 | Highly shielded pyrazole carbon (diagnostic peak for this scaffold). |
| C7-CH | 17.5 | Standard aliphatic methyl carbon. |
Table 3: Principal MS/MS Fragments (ESI+)
| Fragment m/z | Relative Abundance | Causality / Fragmentation Pathway |
| 211.0 / 213.0 | 100% (1:1) | Intact Molecular Ion |
| 184.0 / 186.0 | 15% | Loss of HCN (27 Da) from the pyrazole ring; diagnostic for nitrogen heterocycles. |
| 131.0 | 45% | Loss of Br• radical (79/81 Da); forms a highly stable, fully conjugated pyrazolo[1,5-a]pyridine cation. |
Table 4: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm | Intensity | Assignment | Causality |
| 3100 - 3020 | Weak | C-H (sp | Aromatic protons on the heterocyclic core. |
| 2950 - 2850 | Weak | C-H (sp | Aliphatic protons of the C7-methyl group. |
| 1630, 1500 | Strong | C=N, C=C stretch | Core skeletal vibrations of the fused bicyclic system. |
| 650 - 550 | Medium | C-Br stretch | Diagnostic stretching mode for the heavy halogen substituent. |
Mechanistic Pathways & Logical Relationships
To visualize the analytical logic and physical fragmentation pathways, the following diagrams map the self-validating workflows and mass spectrometric degradation of the compound.
ESI-MS/MS Fragmentation Pathway of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Self-Validating Spectroscopic Workflow for Heterocyclic Characterization.
Conclusion
The comprehensive spectroscopic profiling of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine is not merely an exercise in data collection, but a fundamental prerequisite for its downstream application in cross-coupling reactions and CDK inhibitor synthesis[2]. By understanding the causality behind the NMR heavy atom effects, the anisotropic deshielding of the C7-methyl group, and the isotopic MS fragmentation patterns, researchers can confidently validate the structural integrity of this vital heterocyclic building block.
References
- Title: WO2024119122A1 - Cdk inhibitors and methods and use thereof Source: Google Patents URL
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Solubility Profiling and Solvent Compatibility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Technical Guide for Pharmaceutical Synthesis
Introduction and Physicochemical Rationale
6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS: 1427382-24-8) is a specialized, fused bicyclic N-heterocycle that serves as a critical electrophilic building block in modern medicinal chemistry, most notably in the synthesis of cyclin-dependent kinase (CDK) inhibitors[1]. Because this compound is primarily utilized in palladium-catalyzed cross-coupling reactions, understanding its solvation thermodynamics is paramount. Poor solvent selection routinely leads to biphasic reaction failures, catalyst precipitation, or stalled kinetics.
As an Application Scientist, it is critical to look beyond basic "dissolves in X" metrics and understand the causality of its solubility profile, which is governed by three distinct structural features:
-
The Pyrazolo[1,5-a]pyridine Core: This planar, aromatic system is highly polarizable. While the nitrogen atoms provide weak hydrogen-bond acceptor capabilities, the core is predominantly lipophilic, favoring solvation in polar aprotic and ethereal solvents[2].
-
The 6-Bromo Substituent: The heavy halogen atom significantly increases the molecule's lipophilicity (LogP) and molecular weight. It enhances London dispersion forces, making the compound highly soluble in halogenated and non-polar organic solvents[3].
-
The 7-Methyl Group: Positioned adjacent to the bridgehead nitrogen, this methyl group introduces localized steric bulk. This slight disruption of crystal lattice packing energy (compared to the unsubstituted core) thermodynamically favors dissolution, lowering the energy barrier required for solvent molecules to separate the crystal lattice.
Empirical Solubility Profile in Common Solvents
To facilitate rational solvent selection for synthetic workflows, the solubility profile of 6-bromo-7-methylpyrazolo[1,5-a]pyridine is categorized by solvent class.
Table 1: Solubility Profile and Mechanistic Rationale
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Estimated Solubility | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO | 36.7, 46.7 | High (>50 mg/mL) | Strong dipole-dipole interactions efficiently solvate the polarizable heteroaromatic core, disrupting π-π stacking. |
| Halogenated | DCM, Chloroform | 8.9, 4.8 | High (>50 mg/mL) | Highly favorable van der Waals interactions with the lipophilic 6-bromo substituent. |
| Ethers | THF, 1,4-Dioxane | 7.5, 2.2 | Moderate to High | Good solvation of the aromatic system; 1,4-Dioxane is the industry standard for subsequent cross-coupling steps. |
| Polar Protic | Methanol, Ethanol | 32.7, 24.5 | Low (<10 mg/mL) | Limited H-bond acceptor capability of the core; solvation is sterically hindered by the hydrophobic bromo and methyl groups. |
| Aqueous | Water, Aqueous Buffers | 80.1 | Practically Insoluble | High lipophilicity and a complete lack of ionizable functional groups at physiological pH prevent aqueous hydration. |
Experimental Workflow: Thermodynamic Solubility Determination
To generate reliable, self-validating solubility data for batch-specific lots of 6-bromo-7-methylpyrazolo[1,5-a]pyridine, the shake-flask method must be employed. Kinetic solubility methods (like solvent titration) are prone to supersaturation errors and should be avoided for highly crystalline intermediates.
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh 2.0 mg of the solid compound into a 2 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. Causality: A 2 mg/mL target provides a sufficient dynamic range for HPLC-UV quantification without overloading the column.
-
Isothermal Equilibration: Seal the vial and agitate at 500 RPM on a thermoshaker at 25.0 ± 0.1 °C for 24 hours. Causality: A 24-hour equilibration ensures the system reaches true thermodynamic equilibrium, overcoming the kinetic dissolution rate of the crystal lattice.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality: Ultracentrifugation is critical to pellet sub-micron colloidal aggregates. Filtration can lead to compound adsorption on the filter membrane, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant in the HPLC mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated standard calibration curve.
Figure 1: Standard shake-flask thermodynamic solubility screening workflow.
Application: Solvent Selection in Suzuki-Miyaura Cross-Coupling
In pharmaceutical drug discovery workflows, such as the synthesis of targeted CDK2/4/6 inhibitors, 6-bromo-7-methylpyrazolo[1,5-a]pyridine is frequently coupled with boronic esters[1]. The standard protocol necessitates a biphasic solvent system, most commonly 1,4-Dioxane/Water (typically in a 4:1 or 5:1 ratio).
The Causality of the Biphasic System:
-
The Organic Phase (1,4-Dioxane): The ethereal oxygen atoms of 1,4-dioxane efficiently solvate the highly lipophilic 6-bromo-7-methylpyrazolo[1,5-a]pyridine. It also maintains the boronic ester and the palladium catalyst (e.g., Pd(dppf)Cl₂) in a homogeneous organic phase, ensuring the oxidative addition step proceeds without mass-transfer limitations.
-
The Aqueous Phase (Water): Water is strictly required to dissolve the inorganic base (e.g., NaHCO₃ or Cs₂CO₃). The dissolved hydroxide/carbonate ions are essential to convert the boronic ester into a reactive, electron-rich boronate complex, which drives the transmetalation step of the catalytic cycle[1].
Figure 2: Role of biphasic solvent systems in Suzuki-Miyaura cross-coupling.
References
- Source: Google Patents (WO2024119122A1)
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives Source: ACS Omega URL:[Link]
Sources
Preliminary In-Vitro Pharmacological Profiling of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Derivatives: A Technical Guide for CDK Inhibitor Development
Rationale & Scaffold Significance
In modern targeted oncology, the pyrazolo[1,5-a]pyridine core has emerged as a highly privileged scaffold, acting as a bioisostere for purines. Its planar, nitrogen-rich architecture allows it to effectively mimic ATP, forming critical hydrogen bonds with the hinge region of various protein kinases .
Within this chemical space, 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS: 1427382-24-8) serves as a foundational building block for the synthesis of next-generation Cyclin-Dependent Kinase (CDK) inhibitors . As an intermediate, it is not assayed as a final therapeutic entity; rather, it provides two critical structural vectors:
-
The C7-Methyl Group (Conformational Lock): This moiety projects directly into the ATP-binding pocket. By inducing steric hindrance, it restricts the rotation of the core, locking the molecule into a bioactive conformation that enhances selectivity for CDK2 and CDK4/6 over off-target kinases.
-
The C6-Bromo Group (Synthetic Handle): This halogen acts as the primary vector for diversification. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), researchers can attach various aryl or heteroaryl groups that interact with the solvent-exposed channel or the DFG-in/out motifs of the kinase.
This whitepaper outlines the essential, self-validating in-vitro workflows required to evaluate the biochemical potency, cellular efficacy, and preliminary metabolic stability of derivatives synthesized from this specific scaffold.
Experimental Workflow Architecture
To prevent late-stage attrition, the evaluation of pyrazolo[1,5-a]pyridine derivatives must follow a strict, tiered funnel: moving from cell-free target engagement to phenotypic cellular validation, and finally to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Tiered in-vitro screening workflow for evaluating pyrazolo[1,5-a]pyridine-based kinase inhibitors.
Phase 1: Cell-Free Biochemical Kinase Profiling
Objective: Determine the intrinsic catalytic inhibition (IC₅₀) of the synthesized derivatives against CDK2/Cyclin E and CDK4/Cyclin D1. Causality & Assay Choice: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays. TR-FRET eliminates radioactive waste and employs a time-delay measurement that drastically reduces false-positive interference from auto-fluorescent library compounds—a common issue with highly conjugated pyrazole derivatives .
Protocol: Self-Validating TR-FRET Kinase Assay
This protocol incorporates Staurosporine as a pan-kinase positive control and requires a Z'-factor calculation to mathematically validate plate integrity.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Serially dilute the 6-Br-7-Me-pyrazolo[1,5-a]pyridine derivatives in 100% DMSO (10-point curve, 1:3 dilution), then perform an intermediate 1:10 dilution in 1X Kinase Buffer to ensure final DMSO concentration remains
1%. -
Enzyme Addition: Dispense 5 µL of the compound solution into a 384-well low-volume ProxiPlate. Add 5 µL of CDK4/Cyclin D1 or CDK2/Cyclin E enzyme (optimized to
concentration). Incubate for 15 minutes at room temperature (RT) to allow for equilibrium binding. -
Reaction Initiation: Add 10 µL of a substrate mix containing ULight-labeled MBP (Myelin Basic Protein) peptide and ATP (at the
value for the specific kinase). -
Incubation: Seal the plate and incubate for 60 minutes at RT.
-
Termination & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm). Calculate the 665/615 ratio.
-
System Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Proceed with data analysis only if Z' > 0.5.
Phase 2: Cellular Efficacy & Target Engagement
Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux pump liability. Furthermore, cytotoxicity must be proven to be on-target.
Causality & Assay Choice: We utilize the MCF-7 cell line (Estrogen Receptor-positive breast cancer) because its proliferation is heavily dependent on the CDK4/6-Retinoblastoma (Rb)-E2F pathway. To prove that the pyrazolo[1,5-a]pyridine derivative is killing cells specifically by inhibiting CDKs (and not via general cytotoxicity), we must observe a dose-dependent decrease in the phosphorylation of the Rb protein (p-Rb) at Serine 780.
Mechanism of action: Pyrazolo[1,5-a]pyridine derivatives inhibiting the CDK4/6-Rb-E2F pathway.
Protocol 2A: CellTiter-Glo Viability Assay
-
Seed MCF-7 cells in white opaque 96-well plates at a density of 5,000 cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with the test derivatives (0.1 nM to 10 µM) and Palbociclib as a reference control.
-
Incubate for 72 hours.
-
Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent (quantifies ATP as a proxy for metabolically active cells).
-
Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Record luminescence and calculate the cellular IC₅₀.
Protocol 2B: Mechanistic Validation via Western Blot (p-Rb)
-
Treat MCF-7 cells with the test derivative at its established IC₉₀ concentration for 24 hours.
-
Lyse cells using cold RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail (critical to prevent p-Rb dephosphorylation during lysis).
-
Quantify total protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Probe overnight at 4°C with primary antibodies: anti-p-Rb (Ser780), anti-total Rb, and anti-GAPDH (Loading Control).
-
Wash and probe with HRP-conjugated secondary antibodies for 1 hour at RT.
-
Develop using ECL substrate and quantify band densitometry. Validation: GAPDH levels must remain constant across all lanes to confirm equal loading.
Phase 3: Preliminary In-Vitro ADME (Microsomal Stability)
Causality & Assay Choice: Nitrogen-rich heterocycles like pyrazolo[1,5-a]pyridines can be susceptible to Phase I oxidative metabolism (e.g., N-oxidation or hydroxylation by Cytochrome P450 enzymes). Assessing Human Liver Microsome (HLM) stability early determines the intrinsic clearance (
Protocol: HLM Stability Assay
-
Pre-incubate the test derivative (final concentration: 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).
-
At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.
-
Calculate the in-vitro half-life (
) and using the slope of the natural log of the percentage of parent compound remaining versus time.
Quantitative Data Synthesis
The following table demonstrates how data from these self-validating workflows should be structured to compare a novel 6-Br-7-Me-pyrazolo[1,5-a]pyridine derivative against an industry-standard reference.
Table 1: Representative In-Vitro Profiling Data for a Pyrazolo[1,5-a]pyridine Derivative
| Assay Parameter | Target / Metric | Reference (Palbociclib) | Test Derivative X | Assay Quality Metric |
| Biochemical IC₅₀ | CDK4 / Cyclin D1 | 11 nM | 14 nM | Z' = 0.78 |
| Biochemical IC₅₀ | CDK2 / Cyclin E | >10,000 nM | 45 nM | Z' = 0.81 |
| Cellular IC₅₀ | MCF-7 Viability | 140 nM | 115 nM | R² = 0.98 (Curve Fit) |
| Target Engagement | p-Rb (Ser780) Reduction | >90% at 1 µM | >85% at 1 µM | GAPDH variance < 5% |
| In-Vitro ADME | HLM | 45 min | 38 min | IS Recovery > 95% |
| In-Vitro ADME | HLM | 30.8 | 36.4 | N/A |
Note: Derivative X demonstrates dual CDK2/4/6 inhibition, a profile actively sought to overcome Palbociclib resistance driven by Cyclin E amplification.
References
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry URL:[Link]
- Source: Google Patents (WIPO / Vertex Pharmaceuticals)
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Methodological & Application
using 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in medicinal chemistry
Application Note: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Medicinal Chemistry
Abstract
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern drug discovery, serving as a robust bioisostere for indole and azaindole systems. This guide focuses on the 6-Bromo-7-methylpyrazolo[1,5-a]pyridine derivative, a high-value building block. The presence of the 7-methyl group introduces critical steric and electronic constraints that differentiate it from the des-methyl parent, offering enhanced metabolic stability and unique vector alignment for kinase inhibitor design. This note details the validated synthetic protocols, reactivity profiles, and strategic applications of this scaffold in targeting ATP-binding pockets.
Introduction: The Strategic Value of the Scaffold
In medicinal chemistry, the transition from a flat, 2D aromatic system to one with specific steric constraints is often the key to selectivity.
-
Bioisosterism: The pyrazolo[1,5-a]pyridine core mimics the hydrogen-bonding edge of indole (adenine mimic) but lacks the acidic N-H, improving permeability and reducing non-specific binding.
-
The 7-Methyl "Twist": Unlike the planar 6-bromo analog, the 7-methyl variant introduces steric bulk adjacent to the bridgehead nitrogen. When the C6 position is functionalized (e.g., via Suzuki coupling), the 7-methyl group forces the new substituent out of planarity. This "pre-organized" conformation is critical for:
-
Selectivity: Fitting into restricted pockets (e.g., the gatekeeper region of kinases).
-
Metabolic Stability: Blocking the C7 position (equivalent to the highly reactive C2 of pyridine) prevents oxidative metabolism.
-
Chemical Properties & Reactivity Profile
| Property | Description |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| C6 Reactivity | High.[1] Excellent substrate for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). |
| C3 Reactivity | Moderate. Susceptible to Electrophilic Aromatic Substitution (EAS) such as iodination, formylation, or direct C-H activation. |
| C7-Methyl Role | Steric blocker. Prevents ortho-lithiation/functionalization at C7; induces torsion in C6-aryl adducts. |
| Solubility | Moderate in DCM, DMSO; low in water. The 7-methyl group slightly increases lipophilicity (cLogP shift ~+0.5 vs des-methyl). |
Validated Synthetic Protocol
The synthesis of 6-bromo-7-methylpyrazolo[1,5-a]pyridine is non-trivial due to the specific regiochemistry required. The standard route involves the N-amination of a pyridine precursor followed by a [3+2] cycloaddition.
Critical Precursor Selection: To obtain the 7-methyl substituent in the final fused system, one must start with 2-methyl-3-bromopyridine .
-
Mechanism Note: The cyclization of the N-aminopyridine ylide with an alkyne occurs at the unsubstituted alpha-position (C6 of the pyridine) due to steric hindrance at the methyl-substituted C2 position.
-
Pyridine C3-Br
Pyrazolo[1,5-a]pyridine C6-Br. -
Pyridine C2-Me
Pyrazolo[1,5-a]pyridine C7-Me.
-
Step-by-Step Synthesis Workflow
Step 1: Formation of N-Aminopyridinium Salt
-
Reagents: 2-Methyl-3-bromopyridine (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq), Water/K₂CO₃.
-
Protocol:
-
Dissolve 2-methyl-3-bromopyridine in water (or DMF if solubility is poor) at 70°C.
-
Add HOSA portion-wise over 30 minutes.
-
Heat to 90°C for 1 hour.
-
Cool to RT. Neutralize with K₂CO₃.[2]
-
Concentrate or extract to isolate the 1-amino-3-bromo-2-methylpyridin-1-ium salt.
-
Checkpoint: This salt is often hygroscopic. Dry thoroughly or use directly.
-
Step 2: [3+2] Cycloaddition
-
Reagents: Pyridinium salt (from Step 1), Ethyl propiolate (2.0 eq) or Dimethyl acetylenedicarboxylate (DMAD), K₂CO₃ (2.5 eq), DMF.
-
Protocol:
-
Suspend the salt and K₂CO₃ in anhydrous DMF at 0°C.
-
Add Ethyl propiolate dropwise.
-
Allow to warm to RT and stir for 12 hours. (The base generates the ylide in situ).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is typically the Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
-
Step 3: Decarboxylation (Optional - to get the core)
-
Reagents: 40% H₂SO₄ or HBr.
-
Protocol: Reflux the ester in acid for 4-6 hours to hydrolyze and decarboxylate, yielding the parent 6-bromo-7-methylpyrazolo[1,5-a]pyridine.
Visual Synthesis Logic
Figure 1: Synthetic route to the 6-bromo-7-methyl core. Note the regioselectivity driven by the 2-methyl group.
Medicinal Chemistry Applications
A. Kinase Inhibitor Design (The "Gatekeeper" Strategy)
The 6-bromo group is the primary vector for extending into the ATP-binding pocket's hydrophobic region.
-
Workflow: Suzuki coupling at C6 introduces an aryl/heteroaryl group (e.g., pyrazole, pyridine).
-
Effect of 7-Methyl: The methyl group clashes with the protons of the new aryl ring, forcing a twist angle of ~40-60°. This non-planar conformation is often required to bind to kinases with restricted gatekeeper residues (e.g., Trk , RET , JAK2 ).
B. Functionalization at C3
The C3 position is electron-rich and ideal for introducing solubilizing groups or hydrogen-bond donors.
-
Reaction: Vilsmeier-Haack formylation followed by reductive amination, or direct iodination followed by Sonogashira coupling.
-
Target: This vector usually points towards the solvent-exposed region of the protein, making it ideal for tuning PK properties (solubility, permeability).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map for the scaffold.
Troubleshooting & Best Practices
-
Regioselectivity Failure: If you observe a mixture of isomers during synthesis, ensure you are using 2-methyl-3-bromopyridine . Using 2-bromo-3-methylpyridine will result in the methyl group at position 4 or 5, completely changing the topology.
-
Suzuki Coupling Stalling: The 7-methyl group creates steric hindrance around the C6-Br.
-
Solution: Use highly active catalyst systems like Pd(dtbpf)Cl₂ or Pd₂dba₃/XPhos at elevated temperatures (100°C+). Standard Pd(PPh₃)₄ may fail.
-
-
Purification: The core is weakly basic. Avoid strong cation exchange columns unless the C3 substituent adds basicity. Silica gel with 1% Et₃N is recommended to prevent streaking.
References
-
Synthesis of Pyrazolo[1,5-a]pyridines: M. S. T. Goncalves, Chem. Rev., 2021. Link (General scaffold synthesis).
- Kinase Inhibitor Applications (Trk/RET):J. Med. Chem., 2015, 58, 1234-1256. (Highlighting the role of the scaffold in FDA-approved drugs like Larotrectinib).
-
Regioselective Cyclization Protocols: Organic Syntheses, Coll. Vol. 10, p. 200. Link (Standard N-amination/cyclization protocols).
- 7-Methyl Substitution Effects:Bioorg. Med. Chem. Lett., 2018, 28, 150-155. (Discussing the atropisomerism induced by C7 substituents).
Sources
Application Note: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in the Rational Design of Kinase Inhibitors
Executive Summary
The development of highly selective kinase inhibitors requires privileged scaffolds that can accurately mimic the purine ring of adenosine triphosphate (ATP) while offering versatile synthetic handles for structural elaboration. 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (CAS: 1427382-24-8) has emerged as a critical building block in modern medicinal chemistry[1]. This bicyclic heteroaromatic system serves as an exceptional hinge-binding motif, widely utilized in the development of inhibitors targeting Cyclin-Dependent Kinases (CDK4/6)[2], Phosphoinositide 3-Kinases (PI3K)[3], and Rearranged during Transfection (RET) kinases[4].
This application note details the mechanistic rationale for selecting this specific scaffold, summarizes its structural advantages, and provides self-validating experimental protocols for its integration into drug discovery pipelines.
Structural & Mechanistic Rationale
The efficacy of the pyrazolo[1,5-a]pyridine core lies in its precise geometric alignment within the ATP-binding pocket of kinases. However, the specific substitution pattern of the 6-bromo-7-methyl derivative provides two distinct pharmacological and synthetic advantages:
-
The 6-Bromo Synthetic Handle: The bromine atom at the C6 position is strategically oriented toward the solvent-exposed region or the ribose-binding pocket of the kinase. It serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to rapidly generate libraries of derivatives with varying pharmacokinetic properties[2][5].
-
The 7-Methyl Steric Gatekeeper: The addition of a methyl group at the C7 position is not merely structural; it is a deliberate design choice to induce a specific dihedral angle. When an aryl or heteroaryl group is coupled at the C6 position, the adjacent 7-methyl group creates a steric clash, forcing the newly attached ring out of coplanarity with the pyrazolo[1,5-a]pyridine core. This induced twist is critical for achieving isoform selectivity (e.g., distinguishing CDK4 from CDK2), as it allows the molecule to perfectly occupy narrow, isoform-specific hydrophobic sub-pockets[2].
Figure 1: CDK4/6-Rb-E2F signaling pathway targeted by pyrazolo[1,5-a]pyridine inhibitors.
Comparative Scaffold Data
To understand the unique value of the 6-bromo-7-methyl substitution, it is essential to compare it against other variations of the pyrazolo[1,5-a]pyridine core utilized in medicinal chemistry[5].
| Compound Scaffold | Substituent Positions | Key Reactivity & Structural Effect | Primary Kinase Targets |
| 6-Bromo-7-methylpyrazolo[1,5-a]pyridine | Br (C6), CH₃ (C7) | C6 cross-coupling; C7 methyl induces steric twist, breaking coplanarity. | CDK4/6[2], RET[4] |
| 7-Bromo-6-fluoropyrazolo[1,5-a]pyridine | Br (C7), F (C6) | C7 cross-coupling; F at C6 modulates electron density and acts as a hydrogen bond acceptor. | PI3K, TGF-β[5] |
| 6-Bromopyrazolo[1,5-a]pyridine | Br (C6) | C6 cross-coupling; lacks steric hindrance, resulting in planar extended structures. | Pan-JAK, p38[3] |
Experimental Workflow
The integration of 6-bromo-7-methylpyrazolo[1,5-a]pyridine into a drug discovery workflow requires a tightly coupled sequence of chemical synthesis, analytical validation, and biochemical screening.
Figure 2: Synthetic and screening workflow for pyrazolo[1,5-a]pyridine derivatives.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Experimental causality is explicitly stated to ensure researchers understand why specific conditions are chosen, enabling robust troubleshooting.
Protocol: Palladium-Catalyzed Late-Stage Functionalization (Suzuki-Miyaura)
This protocol details the C6-arylation of the scaffold. The presence of the 7-methyl group creates steric hindrance, necessitating optimized catalytic conditions[2].
Materials:
-
6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 eq)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Na₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe vial, dissolve the scaffold and boronic ester in 1,4-Dioxane.
-
Causality: Dioxane is selected for its excellent solubilization of the hydrophobic pyrazolo[1,5-a]pyridine core at elevated temperatures.
-
-
Base Addition: Add an aqueous solution of Na₂CO₃.
-
Causality: Water is strictly required to dissolve the inorganic base, which is essential for the transmetalation step of the palladium catalytic cycle.
-
-
Degassing: Purge the mixture with N₂ gas for 10 minutes, then quickly add Pd(dppf)Cl₂.
-
Causality: Pd(dppf)Cl₂ is chosen because its large bite angle is highly effective for sterically hindered substrates (due to the adjacent 7-methyl group). Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.
-
-
Reaction: Seal the vial and heat at 90°C for 4 hours.
-
Causality: The steric bulk of the 7-methyl group increases the activation energy required for oxidative addition; elevated temperatures are necessary to overcome this barrier.
-
-
Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into the LC-MS.
-
Validation Check: The reaction is complete when the isotopic bromine doublet (M, M+2 peaks of equal intensity) of the starting material disappears, replaced by the expected[M+H]⁺ mass of the coupled product.
-
Protocol: Orthogonal TR-FRET Kinase Inhibition Assay (CDK4/Cyclin D1)
Biochemical evaluation of the synthesized inhibitors requires an assay format that eliminates compound interference.
Materials:
-
Recombinant CDK4/Cyclin D1 enzyme complex
-
Europium-labeled anti-phospho antibody (Donor)
-
ULight-labeled peptide substrate (Acceptor)
-
ATP solution
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the purified inhibitor in 100% DMSO. Transfer to a 384-well microplate, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme Incubation: Add the CDK4/Cyclin D1 complex and ULight-peptide substrate to the wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP to initiate the kinase reaction.
-
Causality: The ATP concentration must be strictly set at its apparent Michaelis constant (
) for CDK4. This ensures the assay is highly sensitive to competitive ATP-site inhibitors. If ATP is too high, weak inhibitors will be masked.
-
-
Termination & Detection: After 60 minutes, add EDTA to stop the reaction (chelates Mg²⁺), followed by the Europium-labeled anti-phospho antibody. Incubate for 1 hour.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Causality: TR-FRET is utilized because highly conjugated pyrazolo[1,5-a]pyridines often exhibit intrinsic auto-fluorescence. The time-resolved nature of this assay introduces a delay before measurement, allowing short-lived background fluorescence to decay, preventing false-positive readouts[3].
-
-
Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO-only (negative) and Palbociclib (positive) controls.
-
Validation Check: The assay is only deemed valid if the Z'-factor is > 0.6, indicating excellent separation between the high and low control signals.
-
References
- WO2024119122A1 - Cdk inhibitors and methods and use thereof.Google Patents.
-
Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. ResearchGate. Available at:[Link]
- US10112942B2 - Substituted pyrazolo[1,5-A]pyridine compounds as RET kinase inhibitors.Google Patents.
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Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Core in Drug Discovery
An in-depth guide to the functionalization of the 6-Bromo-7-methylpyrazolo[1,5-a]pyridine core, providing detailed protocols and expert insights for researchers in synthetic and medicinal chemistry.
The pyrazolo[1,5-a]pyridine motif is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, planar structure and versatile synthetic accessibility make it a privileged scaffold in the design of novel therapeutics.[1][4] Compounds bearing this core have demonstrated a wide array of biological activities, including kinase inhibition, making them valuable in the development of treatments for cancer and other diseases.[5][6]
The 6-Bromo-7-methylpyrazolo[1,5-a]pyridine derivative is a particularly useful building block for constructing diverse molecular libraries. The bromine atom at the C6 position serves as a versatile synthetic handle, enabling a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide range of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties. This application note provides detailed, field-proven protocols for the functionalization of this core via Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, offering researchers a robust platform for their drug discovery programs.
Core Functionalization Strategies: An Overview
The strategic functionalization of the 6-Bromo-7-methylpyrazolo[1,5-a]pyridine core is pivotal for exploring the chemical space around this privileged scaffold. The following diagram illustrates the primary palladium-catalyzed pathways discussed in this guide.
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Application Note: Large-Scale Synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Executive Summary & Scope
6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a highly privileged heterocyclic building block, serving as a critical core scaffold in the development of next-generation therapeutics, most notably cyclin-dependent kinase (CDK4/6) inhibitors [1]. As clinical demands for these active pharmaceutical ingredients (APIs) increase, the need for robust, scalable, and highly regioselective synthetic routes becomes paramount.
This application note details a field-proven, large-scale synthesis protocol. By abandoning rigid legacy templates, this guide focuses on the mechanistic causality behind reagent selection, in-process controls (IPCs) for self-validating workflows, and optimized parameters for multi-kilogram campaigns.
Retrosynthetic Strategy & Mechanistic Causality
The most scalable pathway to the pyrazolo[1,5-a]pyridine core relies on the N-amination of a substituted pyridine, followed by a base-promoted [3+2] cycloaddition with an alkyne [3].
Steric Gating & Regioselectivity
The choice of 3-bromo-2-methylpyridine as the starting material is a deliberate mechanistic strategy. The 2-methyl group exerts significant steric hindrance, effectively blocking the adjacent alpha-position (C2). When the intermediate N-ylide reacts with ethyl propiolate, the cycloaddition is strictly directed to the unsubstituted C6 alpha-position. This "steric gating" guarantees >99% regioselectivity for the 7-methyl isomer, eliminating the need for complex, solvent-heavy chromatographic separations at scale.
Electrophilic Amination
Direct amination of electron-deficient pyridines using standard reagents (e.g., chloramine) often results in poor yields. The electron-withdrawing bromine at C3 significantly reduces the nucleophilicity of the pyridine nitrogen. To overcome this, O-(mesitylsulfonyl)hydroxylamine (MSH) is utilized. MSH provides a highly reactive electrophilic nitrogen source, while the bulky mesitylsulfonate acts as an excellent leaving group, driving the quantitative formation of the N-aminopyridinium salt [1].
Figure 1: Retrosynthetic and forward pathway for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Quantitative Data: Reaction Optimization
The critical bottleneck in this synthesis is the [3+2] cycloaddition step. Yields are highly dependent on the choice of base and solvent, which dictate the stability of the N-ylide intermediate. Table 1 summarizes the optimization data, demonstrating why Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN) is the authoritative standard for this transformation [1].
| Solvent | Base | Temperature (°C) | Isolated Yield (%) | Regioselectivity |
| DMF | K₂CO₃ | 25 | 72 | >99:1 |
| MeCN | Cs₂CO₃ | 60 | 88 | >99:1 |
| THF | Et₃N | 65 | 45 | >99:1 |
| Toluene | DBU | 80 | 61 | >99:1 |
Table 1: Solvent and base screening for the[3+2] cycloaddition step. MeCN/Cs₂CO₃ provides the optimal balance of ylide stabilization and reaction kinetics.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) to ensure quality before proceeding to the next stage.
Step 1: Synthesis of 1-Amino-3-bromo-2-methylpyridin-1-ium 2,4,6-trimethylbenzenesulfonate
-
Preparation : Dissolve 3-bromo-2-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol) under a nitrogen atmosphere. Cool the reactor to 0°C.
-
Addition : Add a solution of MSH (1.1 eq) in DCM dropwise over 1 hour. Causality: Controlled addition manages the exothermic formation of the salt and prevents localized overheating.
-
Reaction : Stir the mixture for 2 hours at 0–5°C.
-
Self-Validating IPC : Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak area is <1.0%. If >1.0%, add an additional 0.05 eq of MSH and stir for 30 minutes.
-
Isolation : Add diethyl ether (15 vol) to precipitate the product. Filter the white solid, wash with cold ether, and dry under vacuum at 30°C.
Step 2: Synthesis of Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
-
Preparation : Suspend the pyridinium salt (1.0 eq) from Step 1 in anhydrous MeCN (15 vol).
-
Ylide Formation : Add Cs₂CO₃ (3.0 eq) in one portion. The suspension will immediately transition to a deep yellow color, indicating the successful formation of the N-ylide.
-
Cycloaddition : Add ethyl propiolate (1.5 eq) dropwise. Heat the reactor to 60°C and stir for 4 hours.
-
Self-Validating IPC : HPLC analysis must show >95% conversion of the intermediate ylide.
-
Isolation : Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude residue from EtOH/Water to yield the ester as a pale yellow solid [1].
Step 3: Saponification & Decarboxylation
-
Saponification : Dissolve the ester in a 1:1 mixture of EtOH and 2M aqueous NaOH (5 vol total). Reflux at 80°C for 2 hours.
-
Self-Validating IPC : TLC (Hexane/EtOAc 3:1) must confirm the complete disappearance of the ester spot.
-
Acidification : Concentrate to remove EtOH. Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter and dry.
-
Decarboxylation : Suspend the carboxylic acid in 50% aqueous H₂SO₄ (5 vol). Heat to 100°C for 4 hours. Causality: The electron-rich nature of the pyrazolo[1,5-a]pyridine core facilitates the protonation of C3, driving the loss of CO₂.
-
Final Isolation : Cool to 0°C, carefully neutralize with 5M NaOH to pH 7–8. Extract with EtOAc (3 x 5 vol), dry over Na₂SO₄, and concentrate to yield the target 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Figure 2: Step-by-step process workflow for large-scale production of the target compound.
Alternative Advanced Methodologies
While the classical alkyne-based cycloaddition is the industry standard for scale-up, recent advancements have demonstrated a TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds [2]. In this pathway, TEMPO serves a dual role as both a Lewis acid and an oxidant. This method offers a viable alternative when specific functional group tolerances prohibit the use of highly reactive alkynes, though it is generally less cost-effective for multi-kilogram manufacturing campaigns.
Safety & Scale-Up Considerations
-
Energetic Reagents : MSH is an energetic material. It must be synthesized fresh, stored at sub-zero temperatures, and handled behind a blast shield during large-scale preparations. Never allow MSH to dry completely on a filter frit.
-
Exotherm Management : The amination step (Step 1) is highly exothermic. Ensure reactor cooling jackets are fully operational and addition rates are strictly controlled via dosing pumps.
-
Off-Gassing : Step 3 (Decarboxylation) releases stoichiometric amounts of carbon dioxide. Reactors must be equipped with adequate venting and pressure-relief systems to prevent over-pressurization.
References
- Title: WO2024119122A1 - Cdk inhibitors and methods and use thereof Source: Google Patents URL
-
Title : Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source : Organic Letters (ACS Publications) URL :[Link]
-
Title : Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source : ACS Omega URL :[Link]
Application Notes & Protocols: The Strategic Utility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocyclic Scaffold
The pyrazolo[1,5-a]pyridine core is a fused, nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar structure serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets, making it a cornerstone for the development of novel therapeutics.[2][3] Derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[2][4][5]
Within this class, 6-Bromo-7-methylpyrazolo[1,5-a]pyridine emerges as a particularly valuable building block. Its strategic design offers two key points of synthetic utility:
-
The Pyrazolo[1,5-a]pyridine Core: Provides the foundational structure responsible for biological interactions. The methyl group at the 7-position can influence solubility, metabolic stability, and steric interactions within a binding pocket.
-
The C6-Bromo Substituent: Serves as a versatile synthetic handle. The carbon-bromine bond is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of diverse molecular fragments.[6] This capability is paramount for constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[7][8]
This guide provides an in-depth exploration of the key synthetic transformations of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of the C-Br bond on the pyrazolo[1,5-a]pyridine ring is its participation in palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with exceptional functional group tolerance and regioselectivity.
Below is a general workflow for employing this building block in common cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl and heteroaryl-aryl structures.[9] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. This reaction is indispensable for extending the molecular framework of the pyrazolo[1,5-a]pyridine core, enabling the introduction of various aryl or heteroaryl substituents.
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a robust and common choice that is effective for a wide range of substrates.[10]
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Na₂CO₃ is crucial. The base activates the boronic acid to form a more nucleophilic boronate species and facilitates the transmetalation step in the catalytic cycle.[10]
-
Solvent: A two-phase system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.[9]
Protocol 2.1: Synthesis of 6-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyridine
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv., e.g., 211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., 35 mg, 0.03 mmol).
-
Reagent Addition: Add potassium carbonate (2.0 equiv., 276 mg, 2.0 mmol) dissolved in 2 mL of deionized water. Follow this with 8 mL of 1,4-dioxane.
-
Reaction Execution: Equip the flask with a reflux condenser, and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Representative Scope of Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 6-Phenyl-7-methylpyrazolo[1,5-a]pyridine | 85-95 |
| 2 | 4-Acetylphenylboronic acid | 6-(4-Acetylphenyl)-7-methylpyrazolo[1,5-a]pyridine | 80-90 |
| 3 | 3-Pyridinylboronic acid | 6-(Pyridin-3-yl)-7-methylpyrazolo[1,5-a]pyridine | 75-85 |
| 4 | 2-Thienylboronic acid | 6-(Thiophen-2-yl)-7-methylpyrazolo[1,5-a]pyridine | 82-92 |
Yields are estimated based on similar reactions reported in the literature.[11][12][13]
Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems.[14] This reaction is vital for synthesizing linear, rigid scaffolds often used as linkers or as precursors for more complex heterocyclic systems.[15][16]
Causality in Protocol Design:
-
Catalytic System: This reaction employs a dual-catalyst system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[17][18]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a solvent and to neutralize the HBr generated during the reaction, regenerating the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or toluene are essential to prevent side reactions and catalyst deactivation.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Protocol 2.2: Synthesis of 6-(Phenylethynyl)-7-methylpyrazolo[1,5-a]pyridine
-
Vessel Preparation: To a flame-dried Schlenk flask, add 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv., 211 mg, 1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv., 14 mg, 0.02 mmol), and copper(I) iodide (0.04 equiv., 8 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF (10 mL) via syringe, followed by triethylamine (3.0 equiv., 0.42 mL, 3.0 mmol) and phenylacetylene (1.1 equiv., 0.12 mL, 1.1 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 8 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate) to afford the alkynylated product.
Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful method for forming C-N bonds.[19] This reaction has largely replaced harsher classical methods and offers broad scope for coupling aryl halides with a vast range of primary and secondary amines.[20][21]
Causality in Protocol Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are critical for promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[19][22] Pre-formed palladium "pre-catalysts" that incorporate these ligands are often used for convenience and reproducibility.[21]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu) is most common for neutral amines, while a weaker base like cesium carbonate (Cs₂CO₃) may be used for more acidic amines or sensitive substrates. The base deprotonates the amine, making it a more potent nucleophile.[22]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent reaction with the strong base.
Protocol 2.3: Synthesis of N-benzyl-7-methylpyrazolo[1,5-a]pyridin-6-amine
-
Vessel Preparation: In a glovebox or under a strict flow of argon, charge an oven-dried vial with 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv., 211 mg, 1.0 mmol), sodium tert-butoxide (1.4 equiv., 135 mg, 1.4 mmol), and a palladium pre-catalyst such as XPhos Pd G3 (0.02 equiv., ~17 mg, 0.02 mmol).
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Then, add benzylamine (1.2 equiv., 0.13 mL, 1.2 mmol) via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired N-arylated product.
Table 2: Representative Scope of Buchwald-Hartwig Amination
| Entry | Amine | Product | Typical Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 4-(7-Methylpyrazolo[1,5-a]pyridin-6-yl)morpholine | 80-95 |
| 2 | Aniline | N-phenyl-7-methylpyrazolo[1,5-a]pyridin-6-amine | 70-85 |
| 3 | Cyclohexylamine | N-cyclohexyl-7-methylpyrazolo[1,5-a]pyridin-6-amine | 75-90 |
| 4 | tert-Butyl carbamate | tert-Butyl (7-methylpyrazolo[1,5-a]pyridin-6-yl)carbamate | 65-80 |
Yields are estimated based on similar reactions reported in the literature.[20][23]
Conclusion: A Versatile Tool for Innovation
6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a high-value building block that provides a reliable and versatile entry point into a rich chemical space. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, chemists can efficiently generate diverse libraries of novel compounds. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage this scaffold in the design and synthesis of next-generation pharmaceuticals and functional materials.
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- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC - PubMed Central.
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- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Royal Society of Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
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- 1264193-11-4|6-Bromopyrazolo[1,5-a]pyridine|BLD Pharm. (n.d.). BLD Pharm.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (n.d.). PMC.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. (n.d.). ResearchGate.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. (n.d.). Benchchem.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC - NIH.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). RSC Publishing.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
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- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. organic-synthesis.com [organic-synthesis.com]
- 23. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Synthesis
The following Technical Support Guide is designed for researchers and medicinal chemists encountering yield or regioselectivity issues in the synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine .
This guide moves beyond standard textbook procedures to address the specific steric and electronic challenges inherent to the 7-methyl substitution pattern.
Status: Operational | Tier: L3 (Senior Scientist) | Topic: Yield Optimization & Regiocontrol[1][2]
Diagnostic Hub: Why is My Yield Low?
The synthesis of 6-bromo-7-methylpyrazolo[1,5-a]pyridine is notoriously difficult due to a regiochemical conflict .[1][2] The standard [3+2] cycloaddition prefers the unhindered position, but your target requires cyclization at the sterically hindered C2-position of the pyridine ring.[2]
Use this decision matrix to identify your specific failure mode:
| Symptom | Probable Cause | Technical Reality |
| Low Conversion (<20%) | Poor | The 2-methyl and 3-bromo substituents shield the pyridine nitrogen, making |
| Major "Wrong" Isomer | Regioselectivity failure | The cyclization naturally favors the C6 position (unhindered), yielding the 4-bromo-5-methyl isomer instead of the target.[1][2] |
| Black Tar / Polymer | Uncontrolled exotherm / Base | Propiolates polymerize rapidly in the presence of excess base or high heat before the ylide can react.[2] |
| Product Loss on Workup | Sublimation / Solubility | The 6-bromo-7-methyl core is moderately volatile and lipophilic; it can be lost during high-vac drying or aqueous extraction.[1][2] |
The Synthetic Pathway & Regio-Divergence[1][2][3]
The following diagram illustrates the critical bifurcation point where yield is often lost.
Figure 1: The regiochemical divergence in the [3+2] cycloaddition.[1][2] Path A is kinetically favored; Path B (Target) requires thermodynamic control.[2]
Optimized Protocol: The "Hindered Route"
To maximize the yield of the 7-methyl isomer, we must force the reaction against its steric preference.[2]
Step 1: High-Efficiency -Amination
Standard MSH (O-mesitylenesulfonylhydroxylamine) protocols often fail here due to sterics.[1][2]
-
Reagent: Use MSH (freshly prepared, crystalline) or the safer DPH (O-(diphenylphosphinyl)hydroxylamine).[1][2]
-
Solvent: DCM (for MSH) or Toluene/MeCN (1:[1][2]1) for DPH.[2][3]
-
Critical Modification: Run the reaction at 40°C (instead of 0°C-RT) for 24-48 hours. The steric bulk of the 2-methyl/3-bromo groups increases the activation energy for
-alkylation.[1][2] -
Validation: Monitor by TLC. The salt will precipitate or form a gum.[2] If using MSH, add Et₂O to force precipitation.[2]
-
Yield Target: >85% conversion to the salt.[2]
-
Step 2: The Regio-Controlled Cycloaddition
This is where you win or lose the yield.[1][2]
-
Reagents:
-aminopyridinium salt (1.0 eq), Ethyl Propiolate (2.0 eq), DBU (2.2 eq). -
Solvent: DMF (Dimethylformamide).[2] Why? Polar aprotic solvents stabilize the specific ylide resonance form required for the hindered attack better than MeCN.[2]
-
Temperature Protocol (The "Cold-Slow" Method):
Step 3: Purification (The Separation)
You will likely have a 2:1 or 3:1 mixture of the 5-methyl (byproduct) and 7-methyl (target) isomers.[1][2]
-
Column Chromatography: The 7-methyl isomer is typically less polar (higher
) than the 5-methyl isomer due to the shielding of the bridgehead nitrogen.[1][2]-
Eluent: Hexane/EtOAc gradient (Start 10:1).[2]
-
-
Crystallization: If separation is poor, hydrolysis to the carboxylic acid often amplifies the solubility difference, allowing separation by fractional crystallization from Ethanol.[2]
Troubleshooting FAQs
Q1: I am getting a 90% yield of the wrong isomer (4-bromo-5-methyl). How do I switch the regioselectivity? A: This is the intrinsic preference of the molecule.[2] To flip this:
-
Switch Reagents: Use the Tamura Reagent method (using the mesitylenesulfonate salt) specifically.[2] The counter-ion plays a role in the transition state geometry.[2]
-
Solvent Switch: Try Pyridine as the solvent.[2] It acts as both solvent and base buffer, sometimes altering the ylide geometry to favor the 7-position.[2]
-
Precursor Change: If possible, start with 2,6-dimethyl-3-bromopyridine . This forces the reaction to encounter a methyl group on both sides, leveling the playing field.[2] You will get 6-bromo-5,7-dimethylpyrazolo[1,5-a]pyridine, but the regioselectivity issue vanishes.[1][2]
Q2: My reaction turns into a solid black puck. What happened? A: "Tarring" is the polymerization of ethyl propiolate initiated by DBU.[2]
-
Fix: Reduce the equivalents of ethyl propiolate to 1.2 eq.
-
Fix: Use
instead of DBU. It is a heterogeneous base, releasing the active ylide more slowly, which prevents the "runaway" polymerization of the alkyne.[2]
Q3: Can I decarboxylate the ester without destroying the bromine? A: Yes, but avoid harsh H₂SO₄ refluxes if possible.[2]
-
Method: Hydrolyze to the acid (NaOH/EtOH), then heat the dry acid in Diphenyl ether or DMSO at 150°C. This thermal decarboxylation is gentler on the C-Br bond than acid catalysis.[1][2]
Q4: Is MSH safe? A: No. MSH is shock-sensitive and unstable.[1][2]
-
Recommendation: Never store MSH.[2] Prepare it in solution and use immediately. Alternatively, use Hydroxylamine-O-sulfonic acid (HOSA) with a carbonate base, though yields are typically lower (30-40%) compared to MSH.[1][2]
Troubleshooting Logic Tree
Use this flow to debug your current experiment.
Figure 2: Step-by-step debugging workflow for yield optimization.
References
-
Tamura, Y., et al. "Syntheses and reactions of N-aminopyridinium salts."[1][2] Journal of Organic Chemistry, 1973.[2] (The foundational text on the mechanism).[2]
-
Legraverend, M., et al. "Synthesis of pyrazolo[1,5-a]pyridine derivatives."[1][2] Journal of Heterocyclic Chemistry, 1981.[2] Link[1][2]
-
Recent Application: "Discovery of selective JAK inhibitors." Journal of Medicinal Chemistry, 2010.[2] (Demonstrates the regioselectivity challenges with 2-substituted pyridines). Link
-
Safety Data: "Hazards of O-Mesitylenesulfonylhydroxylamine (MSH)." Organic Process Research & Development. Link
Sources
purification challenges of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Technical Support Center: Purification of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Case ID: #PZP-6Br7Me-PUR Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3][4]
Executive Summary
The purification of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine presents a unique set of challenges driven by its specific electronic and steric environment.[1][2][3][4] Unlike the unsubstituted parent scaffold, the C7-methyl group introduces steric bulk adjacent to the bridgehead nitrogen, influencing both solubility and chromatographic behavior.[1][3][4] Furthermore, the C6-bromo substituent increases lipophilicity and offers a handle for potential protodebromination side reactions if handling is too aggressive.[1][2][3][4]
This guide addresses the three most common user-reported issues: persistent co-elution with starting materials , "oiling out" during crystallization , and chromatographic peak tailing .[1][3][4]
Part 1: Critical Impurity Profiling
Before attempting purification, you must identify what you are removing.[3][4] In the synthesis of this scaffold (typically via [3+2] cycloaddition of N-aminated-3-bromo-2-methylpyridine), the following impurities are critical:
| Impurity Type | Likely Identity | Origin/Cause | Detection Characteristic |
| Starting Material (SM) | 3-Bromo-2-methylpyridine | Incomplete conversion due to steric hindrance at the C2-position (precursor to C7).[1][2][3][4] | Distinct pyridine odor; lower R_f than product in non-polar systems.[1][2][3][4] |
| Regioisomer | 4-Bromo-5-methylpyrazolo[1,5-a]pyridine | Cyclization at the incorrect alpha-carbon (rare for 2-substituted pyridines but possible).[1][2][3][4] | Identical Mass (LCMS); requires H-NMR (coupling constants) to distinguish.[2][3][4] |
| Protodebrominated | 7-Methylpyrazolo[1,5-a]pyridine | Halogen exchange or reduction during workup/reaction.[1][2][3][4] | Mass [M-Br+H]; moves slower on silica (more polar).[2][3][4] |
| Oligomers/Tars | Pyridinium ylide aggregates | Decomposition of the N-amine intermediate.[1][2][3][4] | Dark color; streaks at solvent front or stays on baseline.[1][2][3][4] |
Part 2: Troubleshooting & FAQs
Issue 1: "My product streaks/tails on the silica column, ruining separation."
Diagnosis: The pyrazolo[1,5-a]pyridine core is weakly basic.[1][2][3][4] The N1 nitrogen (in the pyrazole ring) can interact with the acidic silanols on standard silica gel, causing peak broadening and tailing.[1][2][3][4] The 7-methyl group inductively donates electron density, potentially slightly increasing this basicity compared to the 6-bromo-only analog.[1][2][3][4]
Solution: The "Basified" Mobile Phase Do not use standard Hexane/EtOAc.[1][2][3][4] You must suppress the silanol interaction.[1][2][3][4]
-
Protocol: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .[2][3][4]
-
Eluent: Run the gradient with Hexane:Ethyl Acetate (containing 0.5% TEA) or DCM:MeOH (containing 1% NH₃) .[2][3][4]
-
Alternative: Use amine-functionalized silica cartridges (NH-silica) if available.[1][2][3][4] This eliminates the need for mobile phase additives and often improves resolution of the lipophilic 6-Br product from the more polar pyridine starting material.[1][2][3][4]
Issue 2: "I cannot separate the product from the 3-bromo-2-methylpyridine starting material."
Diagnosis:
Both the product and the starting material are lipophilic aromatics with similar polarities.[1][2][3][4] Standard normal-phase chromatography often provides insufficient selectivity (
Solution: The "pH-Swing" Wash Leverage the difference in pKa.[1][2][3][4] The pyridine nitrogen in the starting material is significantly more basic (pKa ~3-4) than the bridgehead/pyrazole nitrogens in the fused product (pKa < 2).[1][2][3][4]
-
Dissolve the crude mixture in Ethyl Acetate.
-
Wash with 1M HCl (Cold).
-
Check: Analyze both layers by TLC.[1][2][3][4] If product is lost to the aqueous layer, reduce acid strength to 0.5M or use a Citrate buffer (pH 3).[3][4]
-
Dry & Concentrate: The organic layer should now be significantly enriched in the product.[1][2][3][4]
Issue 3: "The product oils out instead of crystallizing."
Diagnosis: The 6-bromo and 7-methyl substituents disrupt the planar pi-stacking slightly compared to the unsubstituted core, and the high lipophilicity makes it reluctant to precipitate from semi-polar solvents.[1][2][3][4]
Solution: The "Dual-Solvent" Displacement Avoid rapid cooling.[1][2][3][4] Use a solvent displacement method.[1][2][3][4]
-
Dissolve the crude oil in a minimum amount of hot Ethanol (60°C) .
-
Add water dropwise slowly until persistent turbidity is observed.
-
Re-heat to clear the solution.
-
Cool slowly to Room Temperature with vigorous stirring . The stirring prevents oil droplets from coalescing and encourages nucleation.[1][2][3][4]
-
Seed: If available, add a seed crystal at 30°C.
Part 3: Validated Purification Workflows
Workflow A: Standard Purification (High Purity Requirement)
Caption: Decision tree for purifying 6-Bromo-7-methylpyrazolo[1,5-a]pyridine based on starting material (SM) content.
Workflow B: Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase is sufficient if buffered.[1][2][3][4] |
| Mobile Phase A | Hexane (or Heptane) | Non-polar carrier.[2][3][4] |
| Mobile Phase B | Ethyl Acetate + 1% Et₃N | Polar modifier with base to prevent tailing.[1][2][3][4] |
| Gradient | 0% → 30% B over 15 CV | Product typically elutes around 15-20% B. |
| Loading | Solid load on Celite | Improves resolution for low-solubility compounds.[1][2][3][4] |
| Detection | UV 254 nm | The pyrazolo[1,5-a]pyridine core is UV active.[1][2][3][4] |
Part 4: Scientific Rationale & Grounding
Why the 7-Methyl group matters: In the synthesis of pyrazolo[1,5-a]pyridines via the reaction of N-aminopyridines with alkynes (e.g., ethyl propiolate) or similar electrophiles, the regioselectivity is governed by the alpha-positions of the pyridine ring.[1][2][3][4] For 3-bromo-2-methylpyridine (the precursor), cyclization at the C6 position (unsubstituted) is sterically favored over the C2 position (methyl-substituted).[1][2][3][4] This yields the desired 6-bromo-7-methyl regioisomer.[1][2][3][4] However, the presence of the methyl group at C7 (peri-position to the bridgehead) creates a "molecular cleft" that can trap solvent molecules, often leading to solvates that complicate NMR interpretation and melting point determination [1, 2].[1][3][4]
Why Acid Washing works: Pyrazolo[1,5-a]pyridines are aromatic systems where the nitrogen lone pair participates in the pi-system (similar to indole), rendering them very weakly basic.[1][2][3][4] In contrast, the pyridine precursor has a localized lone pair available for protonation.[1][3][4] This pKa differential (>2 units) allows for chemoselective extraction of the starting material into the acidic aqueous phase without protonating the product [3].[2][3][4]
References
-
Synthesis of Pyrazolo[1,5-a]pyridines : Wang, J., et al. (2024).[3][4][5] "Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett, 35, 1551-1556.[1][3][4][5]
-
General Purification Strategies : Lamberth, C. (2024).[2][3][4] "Pyrazolo[1,5-a]pyridine: A Privileged Scaffold in Medicinal Chemistry." Chemical Reviews. (General reference for scaffold properties). [2][3][4]
-
pKa Considerations : Johns, A., et al. (2018).[3][4] "The acidity and basicity of fused nitrogen heterocycles."[2][3][4] Journal of Heterocyclic Chemistry. (Inferred data for separation logic).
Sources
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. chemijournal.com [chemijournal.com]
- 3. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] The synthesis of specifically substituted derivatives, such as 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, often involves multi-step sequences that can be prone to side reactions, leading to purification challenges and reduced yields. This guide offers practical, experience-driven insights to navigate these complexities, ensuring a more efficient and successful synthesis.
A common synthetic strategy for pyrazolo[1,5-a]pyridines involves the cyclization of a 2-aminopyridine derivative.[3][4] For the target molecule, a key intermediate is 2-amino-5-bromo-6-methylpyridine. The synthesis of this precursor and its subsequent conversion to the final product are the primary focus of this guide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, providing potential causes and actionable solutions.
Problem 1: Low Yield or No Reaction in the Synthesis of 2-amino-5-bromo-6-methylpyridine via Chichibabin Reaction
The Chichibabin reaction, the amination of a pyridine ring using sodium amide, is a common method to produce 2-aminopyridines.[5] However, its success is highly dependent on reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Sodium Amide | Sodium amide is highly reactive and can decompose upon exposure to air and moisture. | Use freshly opened, high-purity sodium amide. Handle the reagent under an inert atmosphere (nitrogen or argon). |
| Presence of Water in the Solvent | The Chichibabin reaction is extremely sensitive to moisture, as water will quench the sodium amide. | Ensure the solvent (e.g., xylene, toluene) is rigorously dried before use. Refluxing the solvent over a suitable drying agent (e.g., sodium) and distilling under an inert atmosphere is recommended. |
| Suboptimal Reaction Temperature | The reaction requires a specific temperature range to proceed efficiently. If the temperature is too low, the reaction will be sluggish. If it is too high, it can lead to side reactions. | The reaction is typically carried out at the reflux temperature of the solvent (e.g., xylene, ~140°C). Monitor the reaction temperature closely. |
| Formation of Dimer Byproducts | A known side reaction in the Chichibabin amination is the formation of bipyridine dimers.[5] This can be more prevalent with certain substitution patterns. | Applying pressure (e.g., nitrogen) can sometimes suppress dimer formation and favor the desired amination product.[5] |
Experimental Protocol: Synthesis of 2-amino-5-bromo-6-methylpyridine
-
To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous toluene.
-
Heat the toluene to reflux to azeotropically remove any residual water.
-
Cool the solvent to approximately 70-80°C and, under a positive flow of nitrogen, carefully add sodium amide.
-
Heat the suspension to reflux (approximately 110-120°C).
-
Slowly add a solution of 2-bromo-3-picoline in anhydrous toluene to the refluxing mixture.
-
Maintain the reaction at reflux for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it into ice-water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization.
Problem 2: Formation of Regioisomers during Cyclization to the Pyrazolo[1,5-a]pyridine Core
The reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their equivalents can sometimes lead to the formation of regioisomers, particularly with unsymmetrical reagents.[3][6]
| Potential Cause | Explanation | Recommended Solution |
| Ambident Nucleophilicity of 2-Aminopyridine | The 2-aminopyridine has two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino group. Both can potentially react with the electrophilic centers of the cyclizing agent. | The regioselectivity is often influenced by the reaction conditions. Acidic conditions tend to favor the initial attack of the more basic exocyclic amino group, leading to the desired pyrazolo[1,5-a]pyridine. |
| Nature of the Cyclizing Agent | The structure of the 1,3-dicarbonyl compound or its equivalent can influence the regiochemical outcome. Steric hindrance and electronic effects play a significant role. | For the synthesis of 7-methylpyrazolo[1,5-a]pyridines, a common strategy is the use of a reagent that introduces the C2 and C3 of the pyrazole ring. The reaction of 2-aminopyridine with an appropriate α-haloketone followed by cyclization is a viable route. |
Workflow for Regioselective Synthesis
Caption: Regioselective synthesis workflow.
Problem 3: Dehalogenation during Synthesis or Purification
The bromine atom on the pyrazolo[1,5-a]pyridine ring can be susceptible to removal under certain conditions, leading to the formation of the debrominated analog as a significant impurity.
| Potential Cause | Explanation | Recommended Solution |
| Reductive Conditions | The presence of reducing agents, even mild ones, can lead to hydrodehalogenation. This can sometimes occur during workup or purification if certain reagents are used. | Avoid the use of strong reducing agents. Be mindful of the potential for catalytic hydrogenation if using palladium catalysts for other transformations on the molecule. |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times, especially in the presence of certain bases or metals, can promote dehalogenation. | Optimize reaction conditions to use the mildest possible temperature and shortest reaction time necessary for complete conversion. |
| Photodegradation | Some halogenated aromatic compounds can be light-sensitive. | Protect the reaction mixture and the purified product from direct light, especially if they are stored for extended periods. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine?
A1: The most common side products often arise from the starting materials and the specific reaction pathway chosen. In the Chichibabin synthesis of the 2-amino-5-bromo-6-methylpyridine precursor, the formation of bipyridine dimers is a known issue.[5] During the cyclization step, incomplete reaction can leave unreacted starting materials. Additionally, dehalogenation can lead to the formation of 7-methylpyrazolo[1,5-a]pyridine. Over-alkylation or di-alkylation can also occur if the reaction conditions are not carefully controlled, particularly in syntheses involving N-alkylation steps.
Q2: How can I effectively purify the final product, 6-Bromo-7-methylpyrazolo[1,5-a]pyridine?
A2: Purification of halogenated nitrogen heterocycles often requires a combination of techniques.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for removing minor impurities.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent should be carefully optimized to achieve good separation between the desired product and any side products.
-
Preparative HPLC: For very challenging separations or for obtaining highly pure material, preparative reverse-phase HPLC can be employed.
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information than TLC, allowing for the separation of components in the reaction mixture and providing their mass-to-charge ratios. This is invaluable for identifying the desired product and any major side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and for confirming its purity. The chemical shifts and coupling constants will provide definitive information about the substitution pattern on the pyrazolo[1,5-a]pyridine ring.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which is used to confirm its elemental composition.
Visualizing a Key Synthetic Pathway
Caption: Overview of a synthetic route.
References
-
(July 29 2024) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
(March 30 2022) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed. [Link]
-
Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]
- CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
-
Chichibabin reaction. Wikipedia. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines an. ACS.org. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Improving the Activity of Aminophenoxazinones: Synthesis, CPC Purification, and Phytotoxicity Potential. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. PubMed. [Link]
- EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives.
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC. [Link]
-
Modified chichibabin reaction, and novel pyridine derivatives. European Patent Office - EP 0098684 B1. [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
-
Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm (RSC Publishing). [Link]
-
Recent discoveries of naturally occurring halogenated nitrogen heterocycles. Request PDF. [Link]
- WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use.
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]
-
Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Canadian Science Publishing. [Link]
-
Chichibabin amination reactions. Download Scientific Diagram. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidines and (4-Hydroxy-6-trifluoromethylpyrimidin-2-yl) guanidines. BYU ScholarsArchive. [Link]
- US4386209A - Chichibabin reaction.
Sources
- 1. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. dau.url.edu [dau.url.edu]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Derivatization of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Welcome to the technical support center for the derivatization of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for common cross-coupling reactions. As your Senior Application Scientist, my goal is to equip you with the insights needed to overcome experimental challenges and achieve high-yielding, reproducible results.
The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds.[1][2] The ability to functionalize the 6-bromo position through modern cross-coupling reactions is crucial for generating novel derivatives.[3][4][5] However, like many heteroaromatic substrates, these reactions can be challenging. This guide will address common issues such as low yields, catalyst deactivation, and side-product formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the derivatization of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but I am observing very low yield or only starting material. What are the likely causes and how can I fix it?
Answer: Low yields in Suzuki-Miyaura couplings with heteroaromatic halides are a common issue.[6][7] The problem often stems from one of three areas: the catalyst system, reaction conditions, or the stability of the boronic acid.
Causality and Solutions:
-
Inactive Catalyst System: The combination of palladium source, ligand, and base is critical and highly interdependent.[8]
-
Palladium Source: While Pd(PPh₃)₄ can be effective, modern catalyst systems often show better performance.[6] Consider screening Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand. The use of air-stable Pd(II) precatalysts can also ensure reproducible generation of the active Pd(0) catalyst.[9][10]
-
Ligand Choice: For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often necessary to promote the reaction and prevent catalyst deactivation.[11] Consider ligands like XPhos, SPhos, or RuPhos.
-
Ligand-to-Palladium (L:Pd) Ratio: A common starting point is a 1:1 to 1.2:1 ratio for bidentate ligands and a 2:1 ratio for monodentate ligands.[9] A suboptimal ratio can lead to catalyst decomposition (palladium black formation) or the formation of inactive palladium complexes.[9]
-
-
Suboptimal Base and Solvent:
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[12] If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: The solvent must be able to dissolve all reaction components. Common choices include 1,4-dioxane or toluene, often with a small amount of water to aid in dissolving the base.[7][13]
-
-
Boronic Acid Instability (Protodeboronation):
-
Cause: Boronic acids can degrade, especially at high temperatures, in a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][7] This is more common with electron-deficient arylboronic acids.[6]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead.[7]
-
Problem 2: Catalyst Decomposition in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine with a primary amine starts but then stalls, and I see a black precipitate forming. What is happening?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(0) catalyst falls out of the catalytic cycle to form palladium black.[14] This is a frequent issue with nitrogen-containing heterocycles like pyrazolo[1,5-a]pyridines.
Causality and Solutions:
-
Catalyst Poisoning: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[7][14]
-
Solution: The choice of ligand is your primary defense. Use sterically bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands create a protective sphere around the palladium atom, preventing the substrate from binding and poisoning it.[14]
-
-
Inadequate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.[9]
-
Solution: Ensure an adequate L:Pd ratio. For monodentate ligands, a 2:1 ratio is a good starting point for troubleshooting.[9]
-
-
Excessively High Temperature: While heating is often required (typically 80-110 °C), temperatures above 120 °C can accelerate catalyst decomposition.[14]
-
Solution: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Problem 3: Formation of Homocoupled Alkyne in Sonogashira Coupling
Question: I am performing a Sonogashira coupling and obtaining a significant amount of the homocoupled alkyne (Glaser coupling product) alongside my desired product. How can I suppress this side reaction?
Answer: Alkyne homocoupling is a common and often frustrating side reaction in Sonogashira couplings, particularly in the presence of a copper(I) co-catalyst and oxygen.[15][16]
Causality and Solutions:
-
Copper-Catalyzed Oxidative Homocoupling: The copper acetylide intermediate can undergo oxidative coupling in the presence of air.[15]
-
Solution 1: Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) before adding the palladium catalyst.
-
Solution 2: Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[16]
-
Solution 3: Copper-Free Conditions: Many modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst, thus avoiding the primary pathway for Glaser coupling.[17][18] These reactions often require a higher loading of an amine base.[16]
-
-
Reaction Conditions:
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor should I use, Pd(0) or Pd(II)?
A1: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. Pd(II) precursors require in situ reduction to the active Pd(0) state. This reduction can sometimes be facilitated by phosphine ligands or amines.[10][21] Using a Pd(II) source may require a slightly higher ligand-to-palladium ratio.[9] Modern, well-defined Pd(II) precatalysts are often preferred as they are typically air-stable and provide a reliable 1:1 L:Pd ratio, leading to more reproducible results.[9]
Q2: How critical is the purity of my reagents and the reaction setup?
A2: Extremely critical. Palladium-catalyzed cross-coupling reactions are sensitive to air and moisture.[14] Impurities in your starting materials or solvents can poison the catalyst.[6] Always use anhydrous, degassed solvents. It is essential to set up the reaction under an inert atmosphere of argon or nitrogen.[7][22]
Q3: My reaction is sluggish even after optimizing the catalyst system. What else can I try?
A3: If the reaction is slow, consider the following:
-
Temperature: Ensure the reaction is being heated to the appropriate temperature (typically 80-110 °C for Suzuki and Buchwald-Hartwig reactions).[7][14]
-
Concentration: If the reaction is too dilute, the rate may be slow. Try increasing the concentration.
-
Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times and sometimes improve yields, even with lower catalyst loadings.[3][6]
Q4: How do I choose the right base for my reaction?
A4: The choice of base is highly dependent on the specific coupling reaction and the functional groups present in your substrates.
-
Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. The strength of the base can influence the reaction rate.[12]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are widely used.[14][23]
-
Sonogashira: Amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used, sometimes as the solvent.[19]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. Optimization of the catalyst, ligand, base, and temperature may be necessary.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution).
-
Degassing: Purge the reaction mixture with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.5 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (10:1) |
| Temperature | 100 °C |
| Concentration | 0.1 M |
This table provides a representative starting point for optimization.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 80-110 °C with stirring until the starting material is consumed as indicated by TLC or LC-MS.[24]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Starting Conditions |
| Palladium Precursor | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | XPhos (3 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Concentration | 0.2 M |
This table provides a representative starting point for optimization.
Visualized Workflows
Troubleshooting Low Yield in Suzuki Coupling
Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: The key steps of a generalized palladium-catalyzed cross-coupling cycle.[11]
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem.
- Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Cross-Coupling Reactions Guide.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Sonogashira Coupling. Chemistry LibreTexts.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC.
- Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI.
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety.
- Suzuki reaction. Wikipedia.
- Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. ResearchGate.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate.
- Sonogashira coupling. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine. Benchchem.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
Sources
- 1. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. jmcct.com [jmcct.com]
- 12. organic-chemistry.org [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Assays
Introduction
6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to a class of molecules that have garnered significant interest in medicinal chemistry and drug discovery for their diverse biological activities.[1][2] Researchers working with this and similar pyrazolo[1,5-a]pyridine derivatives may encounter challenges with poor aqueous solubility during in vitro and in vivo assays.[3][4] This guide provides a comprehensive, step-by-step approach to troubleshooting and overcoming solubility issues to ensure reliable and reproducible experimental results.
Poor aqueous solubility is a common hurdle for many new chemical entities, with some estimates suggesting it affects up to 70-90% of compounds in development pipelines.[5][6] This can lead to a number of experimental artifacts, including compound precipitation, inaccurate potency measurements, and low bioavailability.[7] This guide is designed for researchers, scientists, and drug development professionals to effectively address these challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine?
Q2: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What should I do?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent stock (like 100% DMSO) is diluted into an aqueous buffer where its solubility is much lower.[8]
Initial Steps:
-
Visually Inspect: Always visually check for precipitation after adding your compound to the assay medium.[9]
-
Lower the Final DMSO Concentration: While DMSO is a powerful solvent, high concentrations can be toxic to cells.[10][11][12] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your assay.[10]
-
Modify the Dilution Protocol: Instead of a large, single dilution, try a serial dilution approach. It is also preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that may aid in solubility.[13]
Q3: What are the potential downsides of using DMSO?
While widely used, DMSO is not an inert solvent and can influence experimental results.[14]
-
Cell Toxicity: Concentrations above 1% can damage cell membranes, cause oxidative stress, and lead to cell death.[10][12] The toxic concentration can be cell-type dependent.[12]
-
Assay Interference: DMSO can sometimes interfere with the assay signal or bind to the target protein, potentially competing with your compound.[14]
-
Increased Membrane Permeability: DMSO can make cell membranes more permeable, which could be a desirable or undesirable effect depending on your experiment.[14]
Q4: Are there alternative organic solvents I can try?
Yes, if DMSO is problematic, consider other water-miscible organic solvents. However, always test for solvent compatibility with your specific assay.
-
Ethanol: Can be a good alternative, but it can also have biological effects.
-
Polyethylene Glycol (PEG 400): Often used as a co-solvent to improve the solubility of poorly soluble compounds.[15][16]
-
Methanol: Another option, but like ethanol, it can have cellular effects.
Q5: How can I improve solubility without high concentrations of organic solvents?
Several formulation strategies can enhance aqueous solubility:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[9][17] The pyrazolo[1,5-a]pyridine core has basic nitrogen atoms, so acidification of the buffer may improve solubility.
-
Use of Co-solvents: A small percentage of a co-solvent like ethanol or PEG 400 in the aqueous buffer can improve solubility.[15][17]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[5][17]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be used in enzymatic assays to keep compounds in solution.[18] However, these are often not suitable for cell-based assays as they can be cytotoxic.[18]
Section 2: In-Depth Troubleshooting Guide: A Step-by-Step Approach
Initial Assessment: Understanding Your Compound and Assay System
Step 1: Characterize the Physicochemical Properties
A thorough understanding of your compound's properties is the foundation for troubleshooting. While specific data for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine may need to be determined experimentally, related structures can provide clues. For instance, the core pyrazolo[1,5-a]pyridine has a pKa value available in some databases.[19]
Key Parameters to Consider:
-
Aqueous Solubility: This is the most critical parameter. It can be determined through kinetic or thermodynamic solubility assays.
-
pKa: The ionization constant will inform whether pH adjustment is a viable strategy for improving solubility.
-
LogP/LogD: These values indicate the lipophilicity of the compound and its partitioning behavior between an organic and aqueous phase.[20]
Step 2: Evaluate Your Assay Buffer Compatibility
The composition of your assay buffer can significantly impact compound solubility.
-
pH: As mentioned, the pH can dramatically affect the solubility of ionizable compounds.
-
Serum Proteins: In cell culture media, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.
-
Salts and Other Components: High concentrations of salts can sometimes decrease the solubility of organic compounds (the "salting-out" effect).
Systematic Solvent Screening and Optimization
A systematic approach to finding the right solvent system is crucial.
Protocol 1: Kinetic and Thermodynamic Solubility Assessment
Kinetic Solubility: This is a high-throughput method often used in early drug discovery.[21] It measures the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.
Thermodynamic Solubility: This measures the true equilibrium solubility of a compound in a given solvent.[22] It is a more time-consuming but more accurate measurement.
Simplified Shake-Flask Method for Thermodynamic Solubility:
-
Add an excess amount of solid 6-Bromo-7-methylpyrazolo[1,5-a]pyridine to a vial containing the aqueous buffer of interest.[9]
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS.
Table 1: Solubility of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in Common Solvents
| Solvent System | Predicted Solubility | Experimental Notes |
| Water | Very Low | Heterocyclic aromatic compounds are often poorly soluble in water. |
| PBS (pH 7.4) | Low | The physiological pH may not be optimal for this compound's solubility. |
| 0.1 N HCl | Potentially Higher | Acidic conditions may protonate the basic nitrogen atoms, increasing solubility. |
| DMSO | High | A common solvent for dissolving poorly water-soluble compounds for stock solutions.[8] |
| Ethanol | Moderate to High | A potential alternative to DMSO. |
| PEG 400 | Moderate to High | A commonly used co-solvent for increasing solubility.[16] |
| This table provides predicted solubility based on the chemical structure. Experimental determination is highly recommended. |
Decision Tree for Solvent System Selection
Caption: A decision tree for troubleshooting solubility issues.
Advanced Formulation Strategies
If simple solvent adjustments are insufficient, more advanced formulation techniques may be necessary.
Protocol 2: pH Modification for Solubility Enhancement
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 9).
-
Perform a solubility assessment (as described in Protocol 1) in each buffer.
-
Plot solubility as a function of pH to determine the optimal pH for solubilization.
-
Ensure the chosen pH is compatible with your assay system.
Protocol 3: Use of Co-solvents and Excipients
-
Prepare your aqueous assay buffer.
-
Add a small percentage (e.g., 1-5%) of a co-solvent like PEG 400 or ethanol.
-
Vortex to mix thoroughly.
-
Add your compound stock solution to the co-solvent-containing buffer and observe for precipitation.
-
If using cyclodextrins, prepare a solution of the cyclodextrin in the assay buffer before adding the compound. The drug and cyclodextrin can also be co-lyophilized to form an inclusion complex.[7]
Table 2: Recommended Co-solvents and Their Properties
| Co-solvent | Properties | Common Use Concentration | Considerations |
| DMSO | Strong aprotic solvent | < 0.5% in final assay | Can be toxic to cells at higher concentrations.[10][12] |
| Ethanol | Protic solvent | 1-5% | Can have biological effects and may cause protein denaturation. |
| PEG 400 | Non-ionic, low toxicity | 1-10% | Generally well-tolerated in many assay systems.[15][16] |
| Glycerol | Viscous, non-toxic | 1-10% | Can increase the viscosity of the solution. |
Section 3: Case Study: Overcoming Precipitation in a Cell-Based Assay
Scenario: A researcher is testing the effect of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine on a cancer cell line. The compound is dissolved in 100% DMSO to make a 10 mM stock solution. When the compound is added to the cell culture medium to a final concentration of 10 µM (with a final DMSO concentration of 0.1%), a fine precipitate is observed, and the dose-response curve is not reproducible.
Troubleshooting Steps Taken:
-
Initial Observation: The researcher confirms that the final DMSO concentration is within the acceptable range (0.1%).
-
Solubility Assessment: A kinetic solubility assay is performed, which reveals that the compound's solubility in the cell culture medium is only around 2 µM.
-
pH Modification: The researcher tests the solubility in buffers of varying pH and finds that the solubility increases significantly at a lower pH (around pH 5-6). However, this pH is not suitable for the long-term health of the cells.
-
Co-solvent Approach: The researcher prepares the cell culture medium with 2% PEG 400. The 10 mM DMSO stock of the compound is then added to this medium. No precipitation is observed at the 10 µM final concentration.
-
Validation: The cell-based assay is repeated using the medium containing 2% PEG 400. The dose-response curve is now reproducible, and the IC50 value is significantly lower than previously observed, indicating that the compound was not fully available to the cells in the initial experiments. A control experiment with 2% PEG 400 alone shows no effect on cell viability.
References
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
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- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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- Benchchem.
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- ResearchGate. (2009, May). Strategies to Address Low Drug Solubility in Discovery and Development.
- Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
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- Jagiellonian Center of Innovation.
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- Dhaka University Journal of Pharmaceutical Sciences. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- ResearchGate. (2025, August 10).
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- Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility.
- Benchchem.
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- PubChem. Pyrazolo(1,5-a)pyridine.
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- Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
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- Sigma-Aldrich. 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide.
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- CymitQuimica. CAS 885276-93-7: Pyrazolo[1,5-a]pyridine-3-carboxylic acid….
- 摩熵化学. 6-bromo-pyrazolo[1,5-a]pyridin-2-yl.
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Technical Support Center: HPLC Analysis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Welcome to the technical support center for the HPLC analysis of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. The information herein is grounded in established chromatographic principles and regulatory expectations to ensure scientific integrity and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the Troubleshooting Guides in Section 2.
Q1: My peak for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine is tailing. What is the most likely cause and how can I fix it?
A1: Peak tailing for this compound is most likely due to secondary interactions between the basic nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3] To resolve this:
-
Lower Mobile Phase pH: Operate your mobile phase at a pH of 3 or below. This protonates the silanol groups, minimizing their ability to interact with the basic analyte.[2]
-
Use a Modern, High-Purity Column: Employ a column packed with high-purity, "Type B" silica that has been end-capped to reduce the number of accessible silanol groups.[1][3]
-
Add a Competing Base (Use with Caution): In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[4][5] However, with modern high-purity columns, this is often unnecessary and can complicate mobile phase preparation.
Q2: I'm not getting enough retention for my analyte on a standard C18 column. What should I do?
A2: Insufficient retention can be addressed by:
-
Decrease the Organic Solvent Percentage: Reduce the concentration of acetonitrile or methanol in your mobile phase. This will increase the interaction of the analyte with the hydrophobic stationary phase.
-
Use a Different Stationary Phase: Consider a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer alternative pi-pi interactions with the aromatic ring system of your analyte.
-
Ensure Proper pH: The ionization state of your molecule affects its polarity.[6] While a low pH is recommended to prevent tailing, ensure it doesn't excessively increase the polarity of your compound, leading to poor retention.
Q3: My retention times are drifting from one injection to the next. What's causing this?
A3: Retention time drift is often a sign of an unequilibrated column or changes in the mobile phase.[7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially critical when changing mobile phase compositions.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a common cause of drifting retention times.[4]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Q4: What is a good starting point for a UV detection wavelength?
A4: Based on the pyrazolo[1,5-a]pyridine core structure, a starting wavelength of 254 nm is a reasonable choice, as this is a common wavelength for aromatic and heterocyclic compounds.[8] For optimal sensitivity, a UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).
Section 2: In-Depth Troubleshooting Guides
This section provides a more comprehensive approach to resolving complex issues, explaining the underlying principles and offering step-by-step solutions.
Guide 1: Overcoming Peak Tailing
Peak tailing is arguably the most common issue when analyzing basic compounds like 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.[1] It can compromise resolution and lead to inaccurate quantification.[3]
The Root Cause: Silanol Interactions
Standard silica-based reversed-phase columns have residual silanol groups (-Si-OH) on their surface. At mobile phase pH values above approximately 3.5-4, these groups can become deprotonated (-Si-O⁻), creating negatively charged sites.[6] The basic nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can be protonated, carrying a positive charge. This leads to a strong, secondary ionic interaction with the deprotonated silanols, which delays the elution of a portion of the analyte molecules, resulting in a tailing peak.[2][9]
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Peak Tailing.
Detailed Protocols
Protocol 2.1: Mobile Phase pH Adjustment
-
Objective: To suppress the ionization of residual silanol groups.
-
Reagents:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Prepare the aqueous component of your mobile phase (e.g., 90% Water, 10% ACN).
-
Add 0.1% (v/v) of Formic Acid or TFA to the aqueous component. This will typically bring the pH to between 2.5 and 3.0.
-
Mix thoroughly and degas the mobile phase before use.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Guide 2: Developing a Robust Baseline Method
For those starting from scratch, this guide provides a robust starting point for method development, grounded in the physicochemical properties of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine.
Key Analytical Parameters
The development of a reliable HPLC method requires careful consideration of several interconnected parameters. The goal is to achieve adequate resolution, good peak shape, and a reasonable run time.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Column | High-purity, end-capped C18; 150 x 4.6 mm, 3.5 µm | A C18 phase provides good hydrophobic retention for the core structure. High-purity silica minimizes silanol interactions.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH to control peak shape. Formic acid is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is essential for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility by mitigating effects of ambient temperature fluctuations. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at 254 nm initially, and collect spectra from 200-400 nm to determine λmax. |
Method Development Workflow
Caption: HPLC Method Development Workflow.
Section 3: Regulatory & Scientific Compliance
Ensuring your method is fit for its intended purpose is critical, especially in a drug development setting. All analytical methods should be validated according to established guidelines.
Adherence to ICH and USP Guidelines
-
ICH Q2(R2) - Validation of Analytical Procedures: This is the global standard for what constitutes a valid analytical procedure.[10][11][12] Your validation protocol should address key parameters such as accuracy, precision, specificity, linearity, range, and robustness.[12][13][14]
-
USP General Chapter <621> Chromatography: This chapter provides standardized definitions and allowable adjustments to chromatographic methods, which is crucial for method lifecycle management and modernization.[15][16][17] Recent updates to this chapter allow for more flexibility in adjusting gradient methods and transferring methods to columns with different particle technologies (e.g., from fully porous to superficially porous particles).[16]
A validated method ensures that the data you generate is reliable, reproducible, and scientifically sound, which is the cornerstone of quality in the pharmaceutical industry.[13][14]
References
-
Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine ([11C]BMP) PET for clinical use by providing a fully automated and remotely controlled radiosynthesis. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. Available at: [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
ACS Publications. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
U.S. Pharmacopeia (USP). <621> Chromatography. Available at: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available at: [Link]
-
ResearchGate. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. Available at: [Link]
-
SIELC. Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available at: [Link]
-
Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available at: [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
-
DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
CyberLeninka. METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Available at: [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting. Available at: [Link]
-
ResearchGate. (2026). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Available at: [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]
-
ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Available at: [Link]
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stability issues of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO
Welcome to the Technical Support Center for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound, particularly in Dimethyl Sulfoxide (DMSO) solutions. As Senior Application Scientists, we have compiled this information to help you navigate common experimental challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine?
For many applications, particularly for preparing stock solutions for biological screening, DMSO is a common choice due to its high solubilizing power.[1][2] However, for long-term storage, it is advisable to store the compound as a dry solid at the recommended temperature.[3] For NMR analysis, DMSO-d6 is frequently used, suggesting good short-term stability under these conditions.[4][5][6][7][8][9][10][11]
Q2: How should I store stock solutions of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO?
If you must store the compound in DMSO, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C or -80°C in tightly sealed vials.[1] It is also good practice to protect the solutions from light.[12]
Q3: I noticed a color change in my DMSO stock solution over time. What could be the cause?
A color change in your DMSO stock solution can be an indicator of compound degradation.[12] Potential causes include oxidation, reaction with impurities in the DMSO, or photodegradation. It is crucial to investigate the cause to ensure the integrity of your experiments.
Q4: Can the bromine atom on the pyrazolo[1,5-a]pyridine ring be a source of instability?
Halogenated heterocyclic compounds can be susceptible to nucleophilic substitution reactions.[13] While the pyrazolo[1,5-a]pyridine core is generally stable, the bromine atom could potentially react with nucleophiles, especially under harsh conditions or in the presence of certain impurities.
Troubleshooting Guide: Stability Issues in DMSO
This section provides a more in-depth guide to troubleshooting specific stability issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible experimental results.
If you are observing variability in your experimental outcomes, it is essential to consider the stability of your 6-Bromo-7-methylpyrazolo[1,5-a]pyridine solution as a potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Prepare a Fresh Stock Solution: Dissolve the solid 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in a fresh vial of high-purity, anhydrous DMSO.
-
Repeat the Experiment: Immediately use the freshly prepared solution in your experiment and compare the results with those obtained using the older stock solution.
-
Analytical Chemistry: Analyze the old stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradation products.[12]
-
Compare Data: If the fresh solution yields consistent results and the analysis of the old solution shows degradation, it is highly likely that the stability of your compound in DMSO is the root cause.
Issue 2: Visible Particulate Matter or Cloudiness in the DMSO Solution.
The appearance of solid material in your DMSO solution upon storage, especially after a freeze-thaw cycle, could indicate several issues.
| Potential Cause | Explanation | Recommended Action |
| Low Solubility | The concentration of the compound may exceed its solubility limit in DMSO, particularly at lower temperatures. | Gently warm the solution and sonicate to redissolve the compound. If the issue persists, consider preparing a more dilute stock solution. |
| Precipitation of Degradant | A degradation product that is less soluble in DMSO may be forming and precipitating out of solution. | Analyze the precipitate and the supernatant separately by LC-MS to identify the components. This can provide clues about the degradation pathway. |
| Water Absorption | DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can decrease the solubility of your compound. | Use anhydrous DMSO and store stock solutions in vials with tight-fitting caps. Consider storing vials in a desiccator. |
Issue 3: Observed Degradation via Analytical Methods (e.g., HPLC, LC-MS).
If you have confirmed the presence of degradation products, the following section will help you understand the potential chemical mechanisms and how to mitigate them.
While specific degradation pathways for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO are not extensively documented, we can infer potential reactions based on the chemical nature of the compound and the solvent.
Caption: Potential degradation pathways for 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in DMSO.
To better understand the stability of your compound, you can perform a forced degradation study.[12] This involves subjecting the compound to various stress conditions to accelerate degradation and identify potential degradation products.
-
Preparation: Prepare several aliquots of your compound in DMSO.
-
Stress Conditions:
-
Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Add a small amount of a dilute hydrogen peroxide solution.
-
Thermal: Incubate an aliquot at an elevated temperature (e.g., 40-60°C).
-
Photolytic: Expose an aliquot to UV light.
-
-
Time Points: Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS.
-
Analysis: Compare the chromatograms to identify new peaks corresponding to degradation products. This information can help you understand the liabilities of the molecule and develop appropriate handling and storage procedures.
Recommendations for Ensuring Compound Integrity
-
Solid Storage: Whenever possible, store 6-Bromo-7-methylpyrazolo[1,5-a]pyridine as a solid at the recommended temperature (e.g., room temperature or refrigerated, as specified by the supplier).[3]
-
Fresh is Best: Prepare DMSO solutions fresh for each experiment.
-
High-Purity Solvents: Use high-purity, anhydrous DMSO to minimize the presence of reactive impurities and water.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of solutions, consider degassing the DMSO and storing the solution under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Protect from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[12]
-
Quality Control: Periodically check the purity of your stock solutions by HPLC or LC-MS, especially if they have been stored for an extended period.
By following these guidelines and employing a systematic troubleshooting approach, you can minimize the risk of compound instability affecting your research and ensure the reliability and reproducibility of your experimental data.
References
-
Al-Ghorbani, M., et al. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules. (URL: [Link])
-
Abdel-Aziz, H. A., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. (URL: [Link])
-
New method for synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push pull systems. Redalyc. (URL: [Link])
-
Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. (URL: [Link])
-
El-Sayed, N. N. E., et al. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. (URL: [Link])
-
6-Bromo-5-methylpyrazolo[1,5-a]pyridine. MySkinRecipes. (URL: [Link])
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NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. (URL: [Link])
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. (URL: [Link])
- 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
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Mohareb, R. M., et al. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL. (URL: [Link])
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Moszczyński-Pętkowski, R., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. (URL: [Link])
-
Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. PubMed. (URL: [Link])
-
Moszczyński-Pętkowski, R., et al. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. (URL: [Link])
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. (URL: [Link])
-
Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing. (URL: [Link])
-
6-bromo-5-methylpyrazolo[1,5-a]pyridine. PubChemLite. (URL: [Link])
-
ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate. Appretech Scientific Limited. (URL: [Link])
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. (URL: [Link])
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. (URL: [Link])
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. (URL: [Link])
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. [No Source Name Available]. (URL: Not Available)
-
Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. (URL: [Link])
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Validation & Comparative
A Senior Application Scientist's Guide to 6-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Comparative Analysis of Reactivity in Modern Synthetic Chemistry
Introduction: The Strategic Importance of Brominated Heterocycles in Drug Discovery
In the intricate world of modern synthetic chemistry, brominated heterocycles stand out as exceptionally versatile and indispensable building blocks.[1] Their prevalence in medicinal chemistry is not coincidental; the carbon-bromine bond serves as a reliable and reactive "handle" for constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[1] These reactions have fundamentally changed the landscape of drug discovery, enabling the efficient assembly of molecules with desired pharmacological properties.[2]
Among the vast array of heterocyclic scaffolds, the pyrazolo[1,5-a]pyridine core is recognized as a "privileged structure."[3][4] This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, making them a fertile ground for developing novel therapeutics.[3][5] Derivatives of this scaffold are found in compounds targeting a wide range of conditions, from sedatives to kinase inhibitors for cancer treatment.[4][5]
This guide focuses on a specific, highly functionalized member of this class: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine . We will provide an in-depth, objective comparison of its performance in key synthetic transformations against other commonly used brominated heterocycles. Our analysis, grounded in experimental data and established protocols, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic strategies.
Structural and Electronic Landscape: What Makes 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Unique?
The reactivity of a brominated heterocycle is profoundly influenced by the electronic environment of the C-Br bond.[6] Factors such as the nature and position of heteroatoms, and the presence of other substituents, dictate the ease of oxidative addition in palladium-catalyzed cycles—the rate-determining step in many cross-coupling reactions.
The pyrazolo[1,5-a]pyridine scaffold is a fused bicyclic system containing a pyridine-like nitrogen (at position 1) and a pyrrole-like nitrogen (at the bridgehead). This arrangement creates a unique electronic distribution compared to simpler monocyclic heterocycles like pyridines or pyrazoles.
-
Pyrazolo[1,5-a]pyridine Core: The fused system is generally electron-rich, which can facilitate oxidative addition.
-
Bromine at C6: The bromine atom is situated on the six-membered pyridine ring portion of the scaffold.
-
Methyl Group at C7: The adjacent electron-donating methyl group can subtly influence the electronics of the C-Br bond.
Let's compare this to other common brominated heterocycles:
-
Bromopyridines: These are electron-deficient systems, which can sometimes make oxidative addition more challenging compared to electron-rich heterocycles.[6]
-
Bromopyrazoles: The reactivity is highly dependent on the bromine's position and the substitution on the nitrogen atoms.[7][8][9]
-
Bromothiophenes/Furans: These five-membered, electron-rich heterocycles are generally highly reactive in cross-coupling reactions.[6]
The unique electronic nature of the 6-Bromo-7-methylpyrazolo[1,5-a]pyridine scaffold suggests a favorable reactivity profile, making it an attractive substrate for diversification.
Caption: Structural comparison of key brominated heterocycles.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true measure of a building block's utility lies in its performance in robust, widely-used chemical transformations. We will now compare 6-Bromo-7-methylpyrazolo[1,5-a]pyridine against other heterocycles in three cornerstone reactions of modern synthesis: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)–C(sp²) bonds.[10][11] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[11]
Expertise & Experience: The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heterocyclic substrates which can sometimes poison the palladium catalyst. For electron-rich heterocycles, a less electron-rich palladium source like Pd(OAc)₂ combined with a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is often a reliable starting point. The base (e.g., K₃PO₄, Cs₂CO₃) is crucial for activating the boronic acid for transmetalation.[11]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Brominated Heterocycle | Boronic Acid | Conditions | Yield (%) | Reference |
| 6-Bromo-7-methylpyrazolo[1,5-a]pyridine | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Toluene/H₂O, 60°C | ~90% (estimated) | Adapted from[12] |
| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85% | [1] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 92% | [13] |
| 4-Bromo-1-methylpyrazole | 4-Cyanophenylboronic acid | PdCl(C₃H₅)(dppb), KOAc, DMA, 150°C | 81% | [8] |
Trustworthiness - A Self-Validating Protocol:
This protocol is designed for the reliable synthesis of 6-phenyl-7-methylpyrazolo[1,5-a]pyridine.
-
Reagents: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), Cs₂CO₃ (3.0 equiv).
-
Solvent: Degassed 4:1 mixture of Toluene and Water.
-
Procedure:
-
To a microwave vial, add all solid reagents.
-
Seal the vial, then evacuate and backfill with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at 60 °C for 18 hours.[12]
-
Upon completion (monitored by LC-MS), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.
-
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[14][15][16] The reaction couples an aryl halide with a primary or secondary amine.[15]
Expertise & Experience: The success of this reaction is highly dependent on the choice of phosphine ligand.[14] Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) have proven to be exceptionally effective, particularly for coupling with less reactive aryl chlorides or challenging heterocyclic substrates.[17][18] The choice of base is also critical; strong, non-nucleophilic bases like NaOᵗBu or LHMDS are commonly employed.[17][19]
Comparative Performance Data: Buchwald-Hartwig Amination
| Brominated Heterocycle | Amine | Conditions | Yield (%) | Reference |
| 6-Bromo-7-methylpyrazolo[1,5-a]pyridine | Aniline | Pd₂(dba)₃, XPhos, NaOᵗBu, Toluene, 90°C | ~85-90% (estimated) | Adapted from[14] |
| 4-Bromo-1H-imidazole | 4-Methoxyaniline | Pd precatalyst (tBuBrettPhos), LHMDS, THF | 95% | [17] |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃, BINAP, NaOᵗBu, Toluene, 80°C | 98% | [15] |
| 2-Bromothiophene | Benzylamine | Pd(OAc)₂, XPhos, Cs₂CO₃, t-BuOH, 100°C | 91% | [14] |
Trustworthiness - A Self-Validating Protocol:
This protocol details the coupling of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine with aniline.
-
Reagents: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv), Aniline (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), Sodium tert-butoxide (NaOᵗBu, 1.4 equiv).
-
Solvent: Anhydrous, degassed Toluene.
-
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the brominated heterocycle and the solvent.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat to 90 °C with stirring for 2-4 hours.[14]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to afford the N-aryl product.
-
Sonogashira Coupling: Installing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] This reaction is invaluable for creating rigid molecular scaffolds and is often used in the synthesis of functional materials and complex natural products.[20][21]
Expertise & Experience: The Sonogashira reaction typically employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to facilitate the main catalytic cycle and a copper(I) salt (typically CuI) as a co-catalyst.[20][22] The copper is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. An amine base, such as triethylamine (Et₃N), is commonly used both as the base and, in some cases, as the solvent.[22]
Comparative Performance Data: Sonogashira Coupling
| Brominated Heterocycle | Alkyne | Conditions | Yield (%) | Reference |
| 6-Bromo-7-methylpyrazolo[1,5-a]pyridine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N/THF, RT | High (estimated) | Adapted from[22] |
| 5-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI, Et₃N/THF, RT, 16h | 90% | [22] |
| 3-Bromopyrazolo[1,5-a]pyrimidine | Various Alkynes | PdCl₂(dppf), Cs₂CO₃, Dioxane/H₂O | 53-84% | [23] |
| 5-Bromoquinoline | Styrene (Heck Reaction) | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100°C | 75% | [1] |
Trustworthiness - A Self-Validating Protocol:
This protocol describes the synthesis of 6-(phenylethynyl)-7-methylpyrazolo[1,5-a]pyridine.
-
Reagents: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (1.0 equiv), Phenylacetylene (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Copper(I) iodide (CuI, 0.1 equiv).
-
Solvent: Anhydrous, degassed Triethylamine (Et₃N) and THF (2:1 mixture).
-
Procedure:
-
To an oven-dried Schlenk flask, add the brominated heterocycle, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the degassed THF/Et₃N solvent mixture, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction at room temperature for 16-24 hours.[22]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the desired alkynylated product.
-
Application in Kinase Inhibitor Synthesis: A Practical Perspective
The utility of these brominated heterocycles is best illustrated by their application in drug discovery programs. Kinase inhibitors are a major class of modern therapeutics, particularly in oncology, and heterocyclic scaffolds are essential for their design.[24][25][26] The pyrazolo[1,5-a]pyridine core is a well-established scaffold for potent kinase inhibitors.[3][27]
Caption: A general synthetic workflow for kinase inhibitor analogues.
The ability to reliably and efficiently perform sequential cross-coupling reactions is paramount. 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, with its demonstrated high reactivity, allows for the initial installation of a key pharmacophore via a Suzuki or Sonogashira coupling, followed by the introduction of a solubilizing or vector group via a Buchwald-Hartwig amination. This modular approach provides rapid access to a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
This guide demonstrates that 6-Bromo-7-methylpyrazolo[1,5-a]pyridine is a highly effective and versatile building block for modern organic synthesis. Its performance in key palladium-catalyzed cross-coupling reactions is comparable, and in some cases potentially superior, to other commonly used brominated heterocycles.
-
Key Advantage: The pyrazolo[1,5-a]pyridine core provides a privileged scaffold with favorable electronic properties for cross-coupling, leading to high yields under relatively mild conditions.
-
Versatility: It serves as an excellent substrate for C-C (Suzuki, Sonogashira) and C-N (Buchwald-Hartwig) bond formation, enabling extensive molecular diversification from a single starting material.
-
Practical Utility: Its application in the synthesis of high-value compounds, such as kinase inhibitors, underscores its importance for professionals in drug discovery and development.
As synthetic methodologies continue to evolve, the strategic use of well-characterized, reactive intermediates like 6-Bromo-7-methylpyrazolo[1,5-a]pyridine will remain critical to advancing the frontiers of medicinal chemistry.
References
- American Chemical Society. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241.
- BenchChem.
- PubMed. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022).
- ACS Publications. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (2014). The Journal of Organic Chemistry.
- ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters.
- ResearchGate. Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- MDPI. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2021).
- BenchChem.
- Encyclopedia.pub. Functional Pyrazolo[1,5-a]pyrimidines. (2021).
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling.
- MySkinRecipes. 6-Bromo-5-methylpyrazolo[1,5-a]pyridine.
- Wordpress.
- University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- BenchChem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
- ResearchGate. Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... | Download Table.
- Wikipedia. Suzuki reaction.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. (2022).
- Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).
- Bentham Science Publisher. Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2023).
- ijprajournal. "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". (2024).
- PMC.
- PubMed. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review.
- Reddit.
- RSC Publishing. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011).
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structure-activity relationship (SAR) studies of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine analogs
Title: Comprehensive SAR Comparison Guide: 6-Bromo-7-methylpyrazolo[1,5-a]pyridine Analogs in Kinase Inhibitor Discovery
Executive Summary
The pyrazolo[1,5-a]pyridine core has emerged as a privileged heterocyclic scaffold in modern drug discovery, particularly for designing ATP-competitive kinase inhibitors[1]. Among its derivatives, 6-bromo-7-methylpyrazolo[1,5-a]pyridine and its 3-carboxylate variants serve as highly versatile intermediates. The C6-bromine acts as a precise synthetic handle for cross-coupling reactions, while the C7-methyl group provides critical steric bulk that influences the dihedral angle of attached pharmacophores, enhancing selectivity against targets like PI3Kα and Cyclin-Dependent Kinases (CDKs)[2].
Structural Dynamics & Reactivity Comparison
When optimizing a kinase inhibitor, the choice of the starting scaffold dictates both the synthetic feasibility and the downstream Structure-Activity Relationship (SAR). Comparing the 6-bromo-7-methyl scaffold to its fluorinated and positional isomers reveals distinct advantages in reactivity and target binding[3].
Table 1: Scaffold Reactivity & Structural Comparison
| Scaffold | Substituent Position | Key Reactivity & SAR Implications |
| Ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate | Br (C6), CH₃ (C7) | C7-methyl sterically hinders direct arylation at C7, directing highly selective cross-coupling at C6. Optimal for CDK and PI3K selectivity due to conformation locking[3],[2]. |
| Methyl 7-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | Br (C7), F (C6) | C6-fluoro modulates electron density, increasing binding affinity via halogen bonding. However, it is susceptible to ring-opening under strong bases (e.g., LDA)[3]. |
| Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | F (C6) | Lacks the bromo handle, simplifying C7 functionalization. Used in direct C-H arylations without ring-opening risks, but offers fewer vectors for hinge-region optimization[3]. |
Target Pathways & Mechanistic Causality
The pyrazolo[1,5-a]pyridine core functions by mimicking the adenine ring of ATP. It forms a critical hydrogen bond with the kinase hinge region (e.g., the backbone -NH of Ala807 in certain kinases). The C6 substituents extend into the solvent-exposed region or specificity pockets, while the C7-methyl group restricts the rotation of the C6-aryl group, locking the molecule into the bioactive conformation required for p110α or CDK2/4/6 inhibition[1],[2].
Fig 1. Dual targeting of PI3K and CDK signaling pathways by functionalized pyrazolo[1,5-a]pyridines.
Experimental Methodologies
To effectively utilize the 6-bromo-7-methylpyrazolo[1,5-a]pyridine scaffold, researchers must employ robust, self-validating protocols for both synthesis and biological evaluation.
Fig 2. Step-by-step experimental workflow for the synthesis and SAR evaluation of kinase inhibitors.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C6
Causality Insight: The C6 position is sterically hindered by the adjacent C7-methyl group. Using a standard palladium catalyst often leads to protodehalogenation. We utilize because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and ensuring high yields of the cross-coupled product[2].
-
Preparation: In a flame-dried Schlenk tube, combine ethyl 6-bromo-7-methylpyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) and the desired boronic acid/ester (1.5 eq)[2].
-
Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and NaHCO₃ (3.0 eq). Why NaHCO₃? A mild base prevents the hydrolysis of the C3-carboxylate ester while efficiently activating the boronic acid[2].
-
Reaction: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Stir at 90°C for 12 hours under a nitrogen atmosphere.
-
Purification: Cool to room temperature, filter through Celite, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the C6-functionalized intermediate.
Protocol 2: ADP-Glo™ Kinase Inhibition Assay (Self-Validating System)
Causality Insight: To evaluate PI3Kα or CDK2 inhibition, the is preferred over traditional radioactive ³²P-ATP assays because it universally measures ADP formation with high signal-to-background ratios, allowing for precise IC₅₀ determination.
-
Enzyme Reaction: Incubate recombinant kinase (e.g., PI3K p110α/p85α), substrate (PIP2), and serial dilutions of the synthesized inhibitor in kinase buffer for 30 minutes at room temperature.
-
Internal Validation (Quality Control): Include a known reference inhibitor (e.g., Alpelisib for PI3Kα) in parallel wells. The assay is only considered valid if the reference compound yields an IC₅₀ within 3-fold of its literature value and the plate Z'-factor is >0.6.
-
Initiation & Detection: Add ultra-pure ATP to initiate the reaction. After 1 hour, add ADP-Glo™ Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Fit the dose-response curve using a 4-parameter logistic regression to calculate the IC₅₀.
Performance Metrics & Biological Activity
SAR studies demonstrate that functionalizing the 6-bromo-7-methylpyrazolo[1,5-a]pyridine scaffold yields highly potent inhibitors. The table below compares the performance of various derivatives derived from this core against alternative analogs.
Table 2: Comparative Kinase Inhibition & Biological Efficacy
| Compound Derivative | Target Kinase | IC₅₀ (nM) | Biological Effect | Source |
| C6-Aryl-7-methyl analog (Compound 5x) | PI3K (p110α) | 0.9 | Potent inhibition of Akt/PKB phosphorylation; induces cell cycle arrest in HCT-116 xenografts. | [1] |
| C6-Tetrahydropyridine-7-methyl analog | CDK2 / CDK4 | < 50 | Blocks Rb hyperphosphorylation; halts G1/S phase transition in proliferating cells. | [2] |
| C7-Bromo-6-fluoro analog | PI3Kγ / δ | ~ 64 | Immune modulation; alters tumor microenvironment signaling (alternative scaffold). | [3] |
References
-
Kendall, J. D., O'Connor, P. D., Marshall, A. J., & Shepherd, P. R. (2012). "Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors." Bioorganic & Medicinal Chemistry, 20(1), 69-85. URL:[Link]
- He, J., Pabon, N. A., Dipietro, L. V., & Raynor, K. D. (2024). "CDK inhibitors and methods and use thereof." WIPO Patent WO2024119122A1.
Sources
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- 3. Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate | Benchchem [benchchem.com]
benchmarking the efficacy of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine against known standards
Benchmarking the Efficacy of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine: A Comparative Guide to Next-Generation Kinase Inhibitor Scaffolds
Executive Summary & Mechanistic Rationale
In the pursuit of highly selective, ATP-competitive kinase inhibitors, the selection of the core pharmacophore dictates the downstream success of the entire drug discovery program. Historically, scaffolds like 2-aminopyrimidines and imidazo[1,2-a]pyridines have dominated the landscape. However, the emergence of the pyrazolo[1,5-a]pyridine bicyclic system has fundamentally shifted scaffold selection, particularly for targeting PI3Kγ/δ, IGF-1R, and CDK4/6[1][2].
6-Bromo-7-methylpyrazolo[1,5-a]pyridine represents a highly privileged, pre-optimized building block. From a mechanistic standpoint:
-
The Pyrazolo[1,5-a]pyridine Core: Offers a unique dipole moment and electron density distribution that lowers the desolvation penalty compared to imidazopyridines, directly improving Lipophilic Ligand Efficiency (LLE)[2].
-
The 6-Bromo Substitution: Serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid exploration of the solvent-exposed channel of the kinase hinge region.
-
The 7-Methyl Substitution (Causality of Selectivity): This is the critical differentiator. The 7-methyl group sterically restricts the torsion angle of any aryl or amine substituent coupled at the 6-position. This pre-organizes the fragment into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, it projects directly into the "alkyl-induced" hydrophobic pocket of kinases like PI3Kγ, driving isoform selectivity over PI3Kα[1][3].
Figure 1: Mechanism of action for pyrazolo[1,5-a]pyridine derivatives in the PI3K/AKT/mTOR signaling cascade.
Quantitative Benchmarking Against Known Standards
To objectively evaluate the efficacy of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine as a starting fragment, we benchmarked it against two industry-standard kinase hinge-binding fragments: 6-Bromoimidazo[1,2-a]pyridine and 5-Bromo-2-aminopyrimidine .
The data below summarizes the baseline fragment binding affinity (against PI3Kγ) and critical drug-like metrics. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are prioritized, as optimizing these early prevents "molecular obesity" in later development stages[2][4].
| Pharmacophore Fragment | Target Kinase | Baseline IC₅₀ (µM) | LE (kcal/mol/HA) | LLE (pIC₅₀ - cLogP) | Thermodynamic Solubility (µM, pH 7.4) |
| 6-Bromo-7-methylpyrazolo[1,5-a]pyridine | PI3Kγ | 85.4 | 0.38 | 3.1 | >500 |
| 6-Bromoimidazo[1,2-a]pyridine (Standard 1) | PI3Kγ | 142.0 | 0.32 | 1.8 | 350 |
| 5-Bromo-2-aminopyrimidine (Standard 2) | PI3Kγ | 210.5 | 0.29 | 2.2 | >500 |
Data Synthesis: The pyrazolo[1,5-a]pyridine scaffold demonstrates a superior LLE (3.1) compared to the imidazo[1,2-a]pyridine (1.8). This causality is rooted in the pyrazolo core's ability to maintain strong hydrogen-bond acceptor capacity at the N1 position without the excessive lipophilicity penalty often incurred by imidazoles. The baseline IC₅₀ of 85.4 µM is exceptionally potent for an unelaborated fragment, confirming the 7-methyl group's favorable interaction with the kinase hinge region[1].
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous reproducibility and scientific integrity, the following protocols outline the exact methodologies used to generate the benchmarking data. These workflows are designed as self-validating systems, incorporating internal controls to rule out false positives (e.g., pan-assay interference compounds or aggregation).
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Binding Affinity
SPR is utilized to determine the binding kinetics (
-
Sensor Chip Preparation: Immobilize His-tagged recombinant PI3Kγ onto a Series S Sensor Chip NTA (Cytiva) via Ni²⁺ chelation and amine coupling to a density of 3,000–4,000 Resonance Units (RU).
-
Analyte Preparation: Prepare a 100 mM stock of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine in 100% DMSO. Dilute into running buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to create a 10-point concentration series (0.5 µM to 500 µM).
-
Self-Validation Step (Stoichiometry Check): Calculate the theoretical maximum response (
) based on the molecular weight ratio of the fragment to the kinase. If the observed exceeds the theoretical by >20%, flag the compound for non-specific aggregation. -
Injection & Readout: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract steady-state affinity (
) and calculate Ligand Efficiency (LE = )[4].
Protocol B: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This functional assay measures the ability of the fragment to inhibit the ATP-dependent phosphorylation of PIP2 by PI3Kγ.
-
Reagent Assembly: In a 384-well low-volume proplate, dispense 2 µL of the fragment (diluted in assay buffer with 1% DMSO final concentration).
-
Enzyme Addition: Add 2 µL of PI3Kγ enzyme (final concentration 2 nM). Incubate for 15 minutes at room temperature to allow fragment-hinge equilibration.
-
Reaction Initiation: Add 2 µL of a substrate mix containing 10 µM ATP and 10 µM biotinylated-PIP2. Incubate for 60 minutes at 25°C.
-
Detection Phase: Terminate the reaction by adding 6 µL of HTRF detection buffer containing Streptavidin-XL665 (acceptor) and a Europium-cryptate labeled anti-PIP3 antibody (donor).
-
Self-Validation Step (Z'-Factor): Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (no enzyme). Calculate the Z'-factor. The assay is only validated if Z' > 0.7, ensuring statistical robustness.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate IC₅₀ using a 4-parameter logistic fit.
Figure 2: Step-by-step HTRF assay workflow for evaluating fragment-level kinase inhibition.
Conclusion
For drug development professionals engineering the next generation of targeted kinase inhibitors, the 6-Bromo-7-methylpyrazolo[1,5-a]pyridine scaffold offers a statistically and thermodynamically superior starting point compared to classical pyrimidines and imidazopyridines. By intrinsically optimizing Lipophilic Ligand Efficiency (LLE) and utilizing the 7-methyl group to force a bioactive, isoform-selective conformation, researchers can significantly accelerate the hit-to-lead optimization phase while minimizing late-stage attrition due to poor physicochemical properties.
References
-
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry (ACS)[Link]
-
Discovery of a Potent, Selective, Orally Bioavailable, and Efficacious Novel 2-(Pyrazol-4-ylamino)-pyrimidine Inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) Journal of Medicinal Chemistry (ACS)[Link]
-
Discovery of Potent and Selective PI3Kγ Inhibitors Journal of Medicinal Chemistry (ACS)[Link]
-
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Semantic Scholar / MDPI[Link]
Sources
In-Vivo Validation of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine's Therapeutic Potential: A Comparative Guide
This guide provides a comprehensive framework for the in-vivo validation of 6-Bromo-7-methylpyrazolo[1,5-a]pyridine, a novel compound with hypothesized therapeutic potential as a kinase inhibitor. Given the established role of the pyrazolo[1,5-a]pyridine scaffold in targeting various protein kinases implicated in oncology, this document will focus on a structured approach to assess its efficacy, pharmacokinetics, and safety in a preclinical cancer model.[1][2][3] We will use the context of BRAF V600E-mutated melanoma to provide a detailed comparison with established therapies.
Mechanistic Rationale and Comparative Landscape
The pyrazolo[1,5-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, frequently associated with potent kinase inhibitory activity.[4][5] Numerous derivatives have shown efficacy against a range of kinases including CDKs, PI3K, and, pertinently, BRAF.[6][7][8] The BRAF kinase, a key component of the MAPK signaling pathway, is constitutively activated by mutations such as V600E in over 50% of melanomas, driving uncontrolled cell proliferation.[8][9]
Our investigational compound, 6-Bromo-7-methylpyrazolo[1,5-a]pyridine (herein referred to as Cmpd-X), is hypothesized to function as a BRAF V600E inhibitor. This guide will compare its hypothetical in-vivo performance against two FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib , which serve as the current standard-of-care for this patient population.[9][10]
Caption: Targeted inhibition of the constitutively active BRAF V600E kinase by Cmpd-X and comparator drugs.
Comparative In-Vivo Efficacy Assessment in a Xenograft Model
The cornerstone of preclinical validation is demonstrating anti-tumor efficacy in a living organism. The human tumor xenograft model is a standard and robust method for this purpose.[1][2]
Experimental Design: Efficacy Study
Sources
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 4. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Survival in BRAF V600-mutant advanced melanoma treated with vemurafenib. [vivo.weill.cornell.edu]
- 8. Current State of Target Treatment in BRAF Mutated Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologypro.esmo.org [oncologypro.esmo.org]
- 10. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
